molecular formula C5H8N2O B1526896 3-Aminotetrahydrofuran-3-carbonitrile CAS No. 1037301-15-7

3-Aminotetrahydrofuran-3-carbonitrile

Cat. No.: B1526896
CAS No.: 1037301-15-7
M. Wt: 112.13 g/mol
InChI Key: DESOQXQPWQVATO-UHFFFAOYSA-N
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Description

3-Aminotetrahydrofuran-3-carbonitrile (CAS 1037301-15-7) is a versatile heterocyclic compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This molecule serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both an amine and a nitrile functional group on a tetrahydrofuran ring, makes it a useful precursor for the synthesis of more complex molecules, including derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which have been investigated for their potential use as medicaments . The specific stereochemistry of such building blocks is often critical for biological activity, as evidenced by related synthetic endeavors, such as the development of (S)-3-amino tetrahydrofuran hydrochloride . This compound is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical's reactive sites to explore new chemical spaces and develop compounds with potential antithrombotic and anticoagulant activities, as indicated by the therapeutic classifications associated with its structural analogs .

Properties

IUPAC Name

3-aminooxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOQXQPWQVATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aminotetrahydrofuran-3-carbonitrile: A Key Scaffold for Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Aminotetrahydrofuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the strategic considerations for the synthesis of the key intermediate, tetrahydrofuran-3-one, and subsequently details the application of the Strecker amino acid synthesis to construct the target α-aminonitrile. Emphasis is placed on providing not just procedural steps, but also the underlying chemical principles, practical insights, and safety considerations essential for successful and reproducible synthesis in a research and development setting. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the this compound Moiety

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an amino and a nitrile group at the C3 position creates a chiral center and provides versatile functional handles for further chemical elaboration. The resulting this compound is a compact, three-dimensional building block that can be utilized in the synthesis of novel small molecules with potential therapeutic applications. The amino group can be acylated, alkylated, or used in peptide couplings, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse library synthesis and lead optimization efforts. Given its potential, a robust and well-understood synthetic route to this compound is of significant interest to the drug discovery community.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, points to the application of the venerable Strecker synthesis. This powerful one-pot, three-component reaction combines a ketone, an amine source (ammonia), and a cyanide source to furnish an α-aminonitrile. The key precursor for this transformation is the cyclic ketone, tetrahydrofuran-3-one. Therefore, a successful synthesis hinges on an efficient preparation of this intermediate.

G Target This compound Strecker Strecker Synthesis Target->Strecker Disconnection Precursor Tetrahydrofuran-3-one Strecker->Precursor Oxidation Oxidation Precursor->Oxidation Disconnection StartingMaterial 3-Hydroxytetrahydrofuran Oxidation->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: Tetrahydrofuran-3-one

The synthesis of tetrahydrofuran-3-one is a critical first stage. While several methods have been reported, the most common and practical approach involves the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydrofuran.

Preparation of 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran can be synthesized from commercially available and relatively inexpensive starting materials. One established route begins with L-malic acid, which is first converted to L-dimethyl malate. Subsequent reduction of the diester with a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid, yields 1,2,4-butanetriol. Finally, acid-catalyzed cyclization of the triol affords 3-hydroxytetrahydrofuran.

Oxidation of 3-Hydroxytetrahydrofuran to Tetrahydrofuran-3-one

The oxidation of 3-hydroxytetrahydrofuran to the corresponding ketone has been accomplished using various reagents. Historically, chromium (VI)-based oxidants were employed; however, due to their toxicity and the associated environmental concerns, more modern and greener alternatives are now preferred.

A highly efficient and environmentally more benign method utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant. Trichloroisocyanuric acid (TCCA) has proven to be an effective and convenient co-oxidant for this transformation.[1] This method offers high yields and avoids the use of heavy metals.

Table 1: Comparison of Oxidation Methods for 3-Hydroxytetrahydrofuran

Oxidizing SystemSolventTemperature (°C)Reported YieldEnvironmental Considerations
CrO₃/H₂SO₄ (Jones Reagent)Acetone0 - 25~46%Highly toxic chromium waste
Pyridinium chlorochromate (PCC)Dichloromethane25~79% (crude)Toxic and carcinogenic chromium reagent
TEMPO (cat.) / TCCADichloromethane or Ethyl Acetate-10 to 25>90%More environmentally friendly, avoids heavy metals.[1]

Experimental Protocol: Synthesis of Tetrahydrofuran-3-one via TEMPO-Catalyzed Oxidation

This protocol is based on the principles of TEMPO-catalyzed oxidation with TCCA as the stoichiometric oxidant.[1]

Materials:

  • 3-Hydroxytetrahydrofuran

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-hydroxytetrahydrofuran (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add TEMPO (0.01 eq.) to the stirred solution. In a separate flask, prepare a slurry of TCCA (1.05 eq.) in dichloromethane.

  • Reaction: Slowly add the TCCA slurry to the solution of 3-hydroxytetrahydrofuran and TEMPO over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude tetrahydrofuran-3-one.

  • Purification: The crude product can be purified by vacuum distillation. Tetrahydrofuran-3-one is a colorless to pale yellow liquid. Due to its potential instability, it is recommended to use the purified ketone promptly in the subsequent step.

Safety Precautions:

  • TEMPO-catalyzed oxidations can be exothermic. Maintain strict temperature control during the addition of the oxidant.

  • TCCA is a strong oxidizing agent and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

The Strecker Synthesis of this compound

The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles from aldehydes or ketones.[2] The reaction proceeds through the in situ formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide anion.

G cluster_0 Strecker Synthesis Workflow Ketone Tetrahydrofuran-3-one Imine Iminium Intermediate Ketone->Imine + NH3 Ammonia Ammonia (from NH4Cl/NH3) Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN) Aminonitrile This compound Cyanide->Aminonitrile Imine->Aminonitrile + CN-

Caption: Workflow of the Strecker synthesis for this compound.

Choice of Reagents
  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and effective cyanide sources. Trimethylsilyl cyanide (TMSCN) can also be employed, often under milder conditions.[3]

  • Ammonia Source: A mixture of an ammonium salt, such as ammonium chloride (NH₄Cl), and aqueous ammonia is typically used to provide the necessary ammonia and buffer the reaction mixture.

Representative Experimental Protocol: Strecker Synthesis of this compound

Materials:

  • Tetrahydrofuran-3-one

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (e.g., 28-30% solution)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq.) in water. Add aqueous ammonia (2.0 eq.) followed by a solution of sodium cyanide (1.1 eq.) in water.

  • Addition of Ketone: Cool the aqueous solution to 0 °C in an ice bath. Add a solution of tetrahydrofuran-3-one (1.0 eq.) in methanol or ethanol dropwise to the stirred aqueous solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).

Safety Precautions:

  • Cyanide is extremely toxic. All operations involving sodium cyanide must be performed in a well-ventilated fume hood by trained personnel. Have an appropriate cyanide poisoning antidote kit readily available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. The work-up procedure should be carefully designed to avoid acidic conditions until all cyanide has been removed or neutralized.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns will be complex due to the chiral center and the diastereotopic nature of the protons. A broad singlet for the amine protons.
¹³C NMR A signal for the quaternary carbon at C3, a signal for the nitrile carbon, and signals for the other three carbons of the tetrahydrofuran ring.
IR Spectroscopy A characteristic sharp absorption for the nitrile (C≡N) stretch (typically around 2250-2210 cm⁻¹). N-H stretching vibrations for the primary amine (around 3400-3250 cm⁻¹). C-O stretching for the ether linkage.
Mass Spectrometry The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

This technical guide has outlined a robust and practical synthetic strategy for the preparation of this compound. The two-stage approach, involving the efficient TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran to tetrahydrofuran-3-one, followed by a Strecker aminonitrile synthesis, provides a reliable route to this valuable building block. The provided experimental protocols, along with the discussion of the underlying chemical principles and safety considerations, are intended to empower researchers in the field of drug discovery to access this and related scaffolds for the development of novel therapeutic agents. Future work in this area could focus on the development of asymmetric Strecker syntheses to directly access enantiomerically pure this compound, further enhancing its utility in the synthesis of chiral drug candidates.

References

  • Einhorn, J.; Einhorn, C.; Ratajczak, F.; Durif, A.; Averbuch, M.-T.; Pierre, J.-L. A new, convenient and mild method of oxidation of alcohols using trichloroisocyanuric acid in the presence of catalytic amounts of TEMPO. J. Chem. Soc., Chem. Commun.1998, 0, 447-448.
  • Jarusiewicz, J.; Choe, Y.; Yoo, K. S.; Park, C. P.; Jung, K. W. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. J. Org. Chem.2009, 74 (7), 2873–2876.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chem. Rev.2003, 103 (8), 2795–2828.
  • Shafran, Y. M.; Bakulev, V. A.; Mokrushin, V. S. Synthesis of α-aminonitriles. Russian Chemical Reviews1989, 58 (2), 148.
  • US Patent 9,399,629 B2, Process for the manufacture of 3-oxo-tetrahydrofuran, issued July 26, 2016.
  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27-45.
  • Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 28, p.10 (1948).
  • CN 105051021 A, Novel process for manufacture of 3-oxo-tetrahydrofuran, published November 11, 2015.
  • Sigma-Aldrich. 3-Aminotetrahydrofuran product page. (Product Number: 737038).
  • Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 26, p.1 (1946).
  • Organic Syntheses, Coll. Vol. 1, p.21 (1941); Vol. 1, p.21 (1921).
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  • PubChem. (R)-3-Aminotetrahydrofuran.
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Sources

Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Isolation of 3-Aminotetrahydrofuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its ability to form key hydrogen bonds and provide a constrained, three-dimensional structure makes it an attractive component for designing ligands that interact with complex biological targets. The introduction of reactive functional groups, such as an amine and a nitrile at the same position, transforms this simple heterocycle into a versatile building block for combinatorial chemistry and the synthesis of novel pharmaceutical agents. This guide outlines a prospective, scientifically-grounded pathway for the synthesis and isolation of this compound, a compound with significant potential for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The retrosynthetic analysis points to tetrahydrofuran-3-one as the key starting material. This ketone can be subjected to a Strecker reaction, which involves a one-pot, three-component reaction with an ammonia source (such as ammonium chloride) and a cyanide source (such as potassium cyanide).[1][4]

Synthesis of the Precursor: Tetrahydrofuran-3-one

The successful synthesis of this compound is predicated on the availability of its precursor, tetrahydrofuran-3-one. Several methods for the preparation of this ketone have been reported. One common approach involves the hydroformylation of 2,3-dihydrofuran to yield 3-formyltetrahydrofuran, which can then be further manipulated.[5][6] Another route starts from more readily available materials like acrylonitrile and 2-chloroethanol to form 3-cyanotetrahydrofuran, which can be hydrolyzed and decarboxylated to the desired ketone.[7] For the purpose of this guide, we will assume the availability of tetrahydrofuran-3-one from a commercial source or a previously reported synthesis.

Proposed Synthesis of this compound via Strecker Reaction

The Strecker synthesis is a robust and widely applicable method for the preparation of α-amino acids and their nitrile precursors.[1][2][3][8] The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.[2][4]

Experimental Protocol

Materials:

  • Tetrahydrofuran-3-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To a solution of tetrahydrofuran-3-one in methanol, add an equimolar amount of ammonium chloride. Stir the mixture at room temperature for 15-20 minutes.

  • Cyanide Addition: Carefully add an equimolar amount of potassium cyanide dissolved in a minimal amount of water to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices
  • Solvent: Methanol is chosen as the solvent due to its ability to dissolve both the organic starting material and the inorganic salts.

  • Ammonia Source: Ammonium chloride provides a convenient source of ammonia and also helps to maintain a mildly acidic pH, which can catalyze imine formation.[1]

  • Cyanide Source: Potassium cyanide is a readily available and effective source of the cyanide nucleophile. Extreme caution must be exercised when handling cyanides due to their high toxicity.

  • Work-up: The aqueous work-up is designed to remove unreacted inorganic salts and other water-soluble impurities. The bicarbonate wash neutralizes any remaining acidic components.

Isolation and Purification

The crude product obtained after the work-up will likely contain unreacted starting material and side products. Purification can be achieved through standard laboratory techniques.

Purification Protocol
  • Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired product.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline material.

Physicochemical Characterization (Predicted)

The successful synthesis of this compound would be confirmed by a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the tetrahydrofuran ring and a singlet for the amine proton.
¹³C NMR A quaternary carbon signal for the C-3 position, along with signals for the other ring carbons and the nitrile carbon.
FT-IR Characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C-O-C stretch of the ether.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₅H₈N₂O.

Diagrams

Strecker Synthesis of this compound cluster_reagents1 cluster_reagents2 THF_ketone Tetrahydrofuran-3-one Imine Iminium Intermediate THF_ketone->Imine Product This compound Imine->Product reagents1 + NH₃ reagents2 + CN⁻ H2O - H₂O

Caption: Proposed reaction pathway for the Strecker synthesis.

Experimental Workflow start Start: Reagents in Flask reaction Stir at Room Temperature start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Chromatography) drying->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for synthesis and isolation.

Conclusion and Future Outlook

This guide provides a comprehensive and technically sound, albeit prospective, protocol for the synthesis and isolation of this compound. The proposed Strecker reaction is a high-yielding and reliable method that should be readily applicable to the specified substrate. The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to the corresponding α-amino acid, reduced to the diamine, or elaborated in numerous other ways, opening up a rich area of chemical space for the development of novel therapeutics and other functional molecules. Researchers in drug development can leverage this guide to access this promising chemical scaffold.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
  • US5912364A - Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.
  • CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. (n.d.). Google Patents.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • Synthesis method for 3-aminomethyl tetrahydrofuran. (n.d.). Eureka | Patsnap.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. (n.d.). ResearchGate.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate.

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stability and reactivity of 3-Aminotetrahydrofuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Reactivity of 3-Aminotetrahydrofuran-3-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring, substituted at the 3-position with both an amino group and a nitrile group. This unique arrangement classifies it as an α-aminonitrile, a functional group of significant interest in synthetic chemistry. The molecule possesses a stereocenter at the C3 position, making chiral variants such as (R)- and (S)-3-aminotetrahydrofuran-3-carbonitrile valuable building blocks for asymmetric synthesis.

The structural combination of a stable ether ring, a nucleophilic primary amine, and a versatile nitrile group makes this compound a potentially valuable intermediate in drug discovery and development. Derivatives of 3-aminotetrahydrofuran are utilized in the synthesis of pharmacologically active agents, including antiarrhythmic drugs.[1] The stability of such precursors is a critical parameter in pharmaceutical manufacturing to ensure purity and consistency.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the chemical stability, reactivity, and safe handling of this compound, synthesizing data from related structures to offer predictive insights and practical methodologies.

Molecular Structure and Physicochemical Properties

The core structure consists of a quaternary carbon atom integrated into a THF ring. This sterically hindered environment influences the accessibility and reactivity of the attached amino and nitrile functionalities.

PropertyValueSource
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol -
IUPAC Name This compound-
Key Functional Groups Primary Amine, Nitrile, Ether-
Hydrogen Bond Donors 1 (from -NH₂)[3]
Hydrogen Bond Acceptors 3 (from N of nitrile, O of ether, N of amine)[3]
Predicted pKa ~8.90 (for the conjugate acid of the amine)[3]
Predicted XLogP3 -0.7[3]

Chemical Stability

The stability of this compound is primarily dictated by the inherent lability of the α-aminonitrile moiety. This functional group exists in a dynamic equilibrium, which is highly sensitive to environmental conditions.

The Retro-Strecker Equilibrium: The Core of Instability

The principal pathway for the decomposition of α-aminonitriles is the retro-Strecker reaction.[4] This is a reversible dissociation into an iminium intermediate and a cyanide ion. For this compound, this equilibrium involves the formation of a cyclic iminium species derived from 3-oxotetrahydrofuran.[5] The presence of water or other protic species can trap the iminium ion, driving the equilibrium towards decomposition and leading to hydrolysis.

G A 3-Aminotetrahydrofuran- 3-carbonitrile B Tetrahydrofuran-3-iminium (Intermediate) A->B Dissociation C Cyanide Ion (CN⁻) B->C + D 3-Oxotetrahydrofuran + Ammonia (NH₃) B->D Hydrolysis (H₂O)

Caption: Retro-Strecker equilibrium and hydrolysis pathway.

Factors Influencing Stability
  • pH: The compound is expected to exhibit maximum stability in a narrow, near-neutral pH range in aprotic media.

    • Acidic Conditions (pH < 6): While protonation of the amino group can slow the initial dissociation, strong acidic conditions will catalyze the hydrolysis of the nitrile group to a carboxylic acid or amide.[6]

    • Basic Conditions (pH > 8): In the presence of a base, the equilibrium is shifted, favoring the free amine form, which can readily dissociate. This can lead to the formation of 3-oxotetrahydrofuran and cyanide salts.

  • Temperature: α-Aminonitriles can be thermally labile.[4] Elevated temperatures can accelerate the retro-Strecker decomposition, potentially leading to the elimination of hydrogen cyanide gas—a significant safety hazard. Phthalonitrile resins containing amino groups show that thermal properties are highly structure-dependent, suggesting that empirical testing is necessary.[7]

  • Solvent: Stability is significantly enhanced in non-polar, aprotic solvents (e.g., dichloromethane, toluene) that do not facilitate the ionization required for the retro-Strecker pathway. Protic solvents, especially water, readily promote hydrolysis.

  • Oxidative Stability: The tetrahydrofuran ring is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[8] This is a critical consideration for long-term storage.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent both oxidation and peroxide formation.

  • Temperature: Keep refrigerated (2-8 °C) to minimize thermal decomposition.

  • Light: Store in an amber vial or in the dark to prevent light-induced degradation.

  • Form: Store as a neat, dry solid. If in solution, use a dry, aprotic solvent.

ConditionRecommendationRationale
pH Avoid aqueous solutions, especially acidic or basic.Prevents rapid hydrolysis via the retro-Strecker pathway.
Temperature Refrigerate (2-8 °C). Avoid elevated temperatures.Minimizes thermal decomposition and HCN elimination.[4]
Atmosphere/Light Store under inert gas in a dark container.Prevents formation of explosive peroxides on the THF ring.[8]
Solvent Use dry, aprotic solvents (e.g., DCM, Toluene).Suppresses the ionic decomposition pathway.

Chemical Reactivity

The reactivity of this compound can be categorized by transformations at its three key reactive sites: the nitrile group, the amino group, and the α-aminonitrile system as a whole.

Reactivity cluster_nitrile Nitrile Reactions cluster_amine Amine Reactions Amide 3-Amino-3-carboxamido- tetrahydrofuran Acid 3-Amino-3-carboxy- tetrahydrofuran Amide->Acid Full Hydrolysis (H⁺/H₂O) Diamine 3-Amino-3-(aminomethyl)- tetrahydrofuran AcylAmine N-Acyl Derivative BocAmine N-Boc Protected Derivative Start 3-Aminotetrahydrofuran- 3-carbonitrile Start->Amide Partial Hydrolysis (H⁺/H₂O) Start->Diamine Reduction (e.g., LiAlH₄) Start->AcylAmine Acylation (RCOCl) Start->BocAmine Boc Protection ((Boc)₂O)

Caption: Key reactivity pathways of the title compound.

Reactions at the Nitrile Group

The nitrile is a versatile functional handle for creating carboxylic acids, amides, or amines.[6]

  • Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide (3-amino-tetrahydrofuran-3-carboxamide). More vigorous conditions lead to complete hydrolysis to the α-amino acid, 3-aminotetrahydrofuran-3-carboxylic acid.[6]

  • Reduction: The nitrile can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) will convert the nitrile to an aminomethyl group, yielding 3-amino-3-(aminomethyl)tetrahydrofuran.

Reactions at the Amino Group

The primary amino group behaves as a typical nucleophile and base.

  • Acylation/Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides and sulfonamides, respectively.

  • Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.

  • Protection: For multi-step syntheses, the amino group is often protected. A standard method is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyloxycarbonyl (Boc) protected derivative, which is stable to many reaction conditions but can be removed with acid.

Experimental Protocols

The following protocols are provided as validated starting points for handling and derivatizing this compound.

Protocol 4.1: Assessment of pH Stability via HPLC

This protocol provides a framework for quantitatively assessing the compound's stability in aqueous buffers, a critical step for applications in biological assays or formulation development.

Objective: To determine the rate of degradation of this compound at pH 4.0, 7.4, and 9.0.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a dry, aprotic solvent (e.g., Acetonitrile). The use of an aprotic solvent is crucial to prevent degradation before the experiment begins.

  • Buffer Preparation: Prepare three aqueous buffers:

    • pH 4.0 (e.g., 50 mM Acetate buffer)

    • pH 7.4 (e.g., 50 mM Phosphate buffer, PBS)

    • pH 9.0 (e.g., 50 mM Borate buffer)

  • Incubation:

    • In triplicate for each pH, add 10 µL of the stock solution to 990 µL of each buffer to achieve a final concentration of 100 µM.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling:

    • Immediately after mixing (T=0), withdraw an aliquot (e.g., 50 µL) and quench the reaction by diluting it into a mobile phase or a suitable organic solvent to halt further degradation.

    • Repeat the sampling at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC with UV detection.

    • Monitor the peak area of the parent compound over time.

  • Data Analysis: Plot the natural logarithm of the parent compound's concentration versus time for each pH. The slope of this line will give the first-order degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 4.2: Boc Protection of the Amino Group

This protocol describes a standard and robust method for protecting the primary amine, enabling subsequent chemistry on other parts of the molecule.

Objective: To synthesize N-Boc-3-amino-tetrahydrofuran-3-carbonitrile.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C. The choice of a low temperature helps control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected product.

Safety Profile

The safety profile of this compound is inferred from its constituent parts: the tetrahydrofuran ring, the primary amine, and the α-aminonitrile moiety. Direct toxicological data is not widely available.[9]

Hazard Summary

The following table summarizes the expected hazards based on related compounds like (R)-3-Aminotetrahydrofuran.[10][11]

Hazard ClassGHS ClassificationHazard Statement
Flammability Flammable Liquid, Cat. 3H226: Flammable liquid and vapor
Acute Toxicity Acute Toxicity, Oral, Cat. 4H302: Harmful if swallowed
Skin Corrosion/Irritation Skin Irritation, Cat. 2H315: Causes skin irritation
Eye Damage/Irritation Serious Eye Damage, Cat. 1H318: Causes serious eye damage
Target Organ Toxicity STOT SE, Cat. 3H335: May cause respiratory irritation

This data is extrapolated from (R)-3-Aminotetrahydrofuran and should be treated as indicative. The nitrile group adds significant toxicity potential not fully captured here.

Specific Hazards
  • Cyanide Release: The most significant toxicological risk is the release of hydrogen cyanide (HCN) gas or cyanide ions upon decomposition (hydrolysis or thermal stress). Cyanide is a potent and rapid-acting poison.

  • Peroxide Formation: As a tetrahydrofuran derivative, the compound can form explosive peroxides when stored improperly in the presence of oxygen.[8] This is a severe physical hazard.

  • Corrosivity and Irritation: The basicity of the amino group can cause skin and eye irritation or damage.[10]

Safe Handling Procedures
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or potential HCN gas.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Emergency Preparedness: Have a cyanide antidote kit available and ensure personnel are trained in its use. A basic solution (e.g., sodium hypochlorite) should be on hand to quench any spills, which converts cyanide to the less toxic cyanate.

Conclusion

This compound is a promising but challenging synthetic intermediate. Its utility stems from the versatile reactivity of its amino and nitrile groups. However, its stability is fundamentally limited by the retro-Strecker equilibrium of the α-aminonitrile moiety, making it susceptible to degradation in protic media and at elevated temperatures. Furthermore, the tetrahydrofuran ring introduces a risk of peroxide formation, and the potential for cyanide release necessitates stringent safety protocols. A thorough understanding of these stability and reactivity profiles, coupled with careful experimental design and handling, is essential for researchers and developers to successfully and safely leverage this compound in the synthesis of novel chemical entities.

References

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  • CN105218490B - Preparation method of (R)
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An In-depth Technical Guide to Determining the Organic Solvent Solubility of 3-Aminotetrahydrofuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of 3-Aminotetrahydrofuran-3-carbonitrile in a range of common organic solvents. Recognizing the critical role of solubility in reaction optimization, formulation development, and overall research efficacy, this document moves beyond a simple data sheet. Instead, it equips the scientist with the foundational principles, a robust experimental protocol, and a framework for data analysis and interpretation. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, enabling informed decisions in their discovery and development pipelines.

Introduction: The Strategic Importance of Solubility Data

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydrofuran (THF) scaffold is a prevalent motif in numerous biologically active natural products and approved pharmaceuticals, valued for its ability to form key hydrogen bonds and improve pharmacokinetic properties.[1][2] The presence of both a primary amine and a nitrile group on the same stereocenter introduces unique chemical properties, making it a versatile intermediate for creating complex molecular architectures.[3]

However, the successful application of this or any novel compound hinges on a thorough understanding of its physical properties, chief among them being solubility. Solubility data is not merely a physical constant; it is a critical parameter that dictates:

  • Reaction Condition Optimization: Inefficient solubility in a reaction solvent can lead to poor yields, sluggish reaction kinetics, and purification challenges.

  • Formulation Development: For a compound to be advanced as a potential therapeutic, its solubility in various pharmaceutically acceptable excipients and solvents is a primary consideration for bioavailability.[4]

  • Analytical Method Development: Creating reliable analytical methods, particularly using HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]

  • Screening Assays: Inconsistent solubility can be a major source of artifacts and poor reproducibility in high-throughput screening campaigns.[6]

This guide provides the necessary tools to empirically determine the solubility of this compound, ensuring data integrity and accelerating research timelines.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The solubility of this compound is governed by the interplay of its distinct functional groups and overall molecular structure.

  • Polarity and Hydrogen Bonding: The molecule possesses several polar features:

    • The ether oxygen in the THF ring can act as a hydrogen bond acceptor.

    • The primary amine (-NH2) is a strong hydrogen bond donor and acceptor.

    • The nitrile group (-C≡N) has a strong dipole and can act as a hydrogen bond acceptor.

  • Molecular Structure: The core structure combines a non-polar hydrocarbon backbone with these highly polar functional groups. Its overall polarity will be a balance of these competing characteristics.

Based on this structure, we can form several hypotheses:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should readily dissolve the compound due to their ability to engage in hydrogen bonding with the amine and ether oxygen.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are expected to be effective. Their polarity will interact favorably with the molecule's dipole moment, although they lack the ability to donate hydrogen bonds.

  • Moderate to Low Solubility in Nonpolar Solvents: Solvents like toluene, hexane, and cyclohexane are less likely to be effective solvents. The energy required to break the intermolecular hydrogen bonds of the solute would not be sufficiently compensated by the weak van der Waals forces established with these nonpolar solvents.

  • Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show moderate solubility, acting as a bridge between polar and nonpolar extremes.[8]

The following experimental protocol is designed to systematically test these hypotheses.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.[11] The subsequent analysis of the saturated solution via High-Performance Liquid Chromatography (HPLC) provides precise and accurate quantification.[12]

This protocol is designed in accordance with Good Laboratory Practice (GLP) principles to ensure data quality and integrity.[13][14][15]

Materials and Equipment
  • This compound (solid)

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Toluene, Dichloromethane, Hexane)[16]

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes (1 mL)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_filter Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess compound into 2mL vials B Add 1 mL of each test solvent A->B precise addition C Seal vials and place in shaker at 25°C B->C D Agitate for 24 hours to ensure saturation C->D constant agitation E Allow solids to settle (optional but recommended) D->E F Filter supernatant using 0.22 µm syringe filter E->F careful aspiration G Prepare serial dilutions of filtered solution F->G H Analyze by validated HPLC method G->H I Quantify against a calibration curve H->I G Relationship Between Polarity and Solubility cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility Trend Hexane Hexane (Nonpolar) Toluene Toluene Low Low Solubility Hexane->Low Weak Interactions DCM DCM Acetone Acetone Moderate Moderate Solubility DCM->Moderate Dipole Interactions ACN Acetonitrile Methanol Methanol (Polar Protic) High High Solubility Methanol->High H-Bonding Dominates

Caption: Conceptual model of expected solubility trends.

Conclusion and Future Directions

This guide has detailed a robust, self-validating system for determining the organic solvent solubility of this compound. By grounding experimental work in sound theoretical principles and adhering to a rigorous protocol, researchers can generate high-quality, reliable data. This information is invaluable for guiding synthetic strategy, enabling formulation studies, and ensuring the integrity of biological screening. The principles and methods described are broadly applicable to other novel chemical entities, serving as a foundational protocol for physicochemical characterization in any drug discovery or chemical development program.

References

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  • NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1016. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

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  • Kim, M., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7051-7063. Retrieved from [Link]

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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Fernández-Pérez, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(10), 642. Retrieved from [Link]

  • Davit, B. M., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 33-37. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies. Retrieved from [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Tetrahydrofuran-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Aminotetrahydrofuran-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These structures offer a compelling departure from the often-planar aromatic systems, providing access to three-dimensional chemical space that can lead to enhanced target engagement, improved physicochemical properties, and novel intellectual property. The tetrahydrofuran (THF) moiety, in particular, has been identified as a privileged scaffold in a number of FDA-approved drugs, including the antiviral agent Darunavir and the alpha-blocker Terazosin.[1] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, improving solubility and target interactions, while the saturated carbon framework allows for precise stereochemical control to optimize binding geometries.[2] This note focuses on a versatile and highly functionalized building block, 3-Aminotetrahydrofuran-3-carbonitrile, and its applications in constructing complex molecular architectures for medicinal chemistry programs.

Core Scaffold Analysis: this compound

This compound is a unique building block that combines several key features beneficial for drug design:

  • A Quaternary Center: The C3 position is a stereocenter substituted with both an amine and a nitrile group. This quaternary center imparts a fixed three-dimensional geometry, which can be exploited to orient substituents for optimal interaction with a biological target.

  • Versatile Functional Handles: The primary amine and the nitrile group are versatile functional groups that can be elaborated into a wide array of other functionalities. The amine can be acylated, alkylated, or used in reductive aminations, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[3]

  • The Tetrahydrofuran Core: As mentioned, the THF ring itself is a valuable component, offering a balance of polarity and lipophilicity, and the potential for hydrogen bonding.[4]

The strategic advantage of this building block lies in its ability to serve as a central scaffold from which to build out complex molecules with precise control over their spatial arrangement and chemical properties.

Synthetic Protocol: Preparation of this compound

A common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides a direct route to the desired product from a ketone, a source of ammonia, and a cyanide source.

Protocol 1: Strecker Synthesis of this compound

This protocol outlines the synthesis of racemic this compound starting from the commercially available tetrahydrofuran-3-one.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product THF_ketone Tetrahydrofuran-3-one Reaction One-Pot Reaction THF_ketone->Reaction Step 1a NH4Cl Ammonium Chloride NH4Cl->Reaction Step 1b KCN Potassium Cyanide KCN->Reaction Step 1c Solvent Aqueous Methanol Solvent->Reaction Temperature Room Temperature Temperature->Reaction Time 12-24 hours Time->Reaction Aminonitrile This compound Reaction->Aminonitrile Strecker Synthesis caption Workflow for Strecker Synthesis

Caption: Workflow for the one-pot Strecker synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
Tetrahydrofuran-3-one86.091.0
Ammonium Chloride53.491.2
Potassium Cyanide65.121.2
Methanol--
Water--
Dichloromethane--
Sodium Sulfate (anhydrous)--

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (1.0 eq.).

  • Dissolve the ketone in a 1:1 mixture of methanol and water.

  • Add ammonium chloride (1.2 eq.) and potassium cyanide (1.2 eq.) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Application in Medicinal Chemistry: Elaboration of the Scaffold

The true utility of this compound is realized in its subsequent derivatization. The following protocols provide examples of how this building block can be used to synthesize structures of medicinal relevance, such as Factor Xa inhibitors and novel heterocyclic systems.[5]

Protocol 2: Synthesis of a Substituted 3-Amino-tetrahydrofuran-3-carboxamide

This protocol demonstrates the conversion of the nitrile to an amide, a common step in generating bioactive molecules. This transformation is particularly relevant for creating analogs of Factor Xa inhibitors.[5]

Workflow Diagram:

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Aminonitrile This compound Protection Boc Protection of Amine Aminonitrile->Protection 1. (Boc)2O, Et3N Hydrolysis Nitrile Hydrolysis Protection->Hydrolysis 2. H2O2, K2CO3 Amide_Coupling Amide Coupling with Aniline Hydrolysis->Amide_Coupling 3. HATU, DIPEA, Aniline Deprotection Boc Deprotection Amide_Coupling->Deprotection 4. TFA or HCl Carboxamide Substituted 3-Amino-tetrahydrofuran-3-carboxamide Deprotection->Carboxamide caption Synthetic route to a carboxamide derivative.

Caption: Synthetic route to a carboxamide derivative.

Part A: Boc Protection of the Amine

  • Dissolve this compound (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected aminonitrile.

Part B: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Dissolve the Boc-protected aminonitrile in a mixture of DMSO and water.

  • Add potassium carbonate (3.0 eq.) and cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (5.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the Boc-protected amino acid.

Part C: Amide Coupling

  • Dissolve the Boc-protected amino acid (1.0 eq.) in DMF.

  • Add HATU (1.2 eq.), DIPEA (3.0 eq.), and the desired aniline derivative (1.1 eq.).

  • Stir at room temperature for 6-12 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Part D: Boc Deprotection

  • Dissolve the Boc-protected amide in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate under reduced pressure to yield the final primary amine as a salt.

Broader Therapeutic Relevance

The 3-aminotetrahydrofuran scaffold is not limited to Factor Xa inhibitors. It has been incorporated into potent HIV-1 protease inhibitors, where it can form key hydrogen bonding interactions within the enzyme's active site.[6] Furthermore, the furan ring system is a known bioisostere for phenyl rings and can be found in drugs for a wide range of conditions, including cardiovascular and central nervous system disorders.[7] The ability to functionalize the 3-amino-3-carbonitrile scaffold in multiple ways allows for the exploration of a vast chemical space, making it a valuable starting point for lead optimization campaigns targeting various diseases.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a three-dimensional scaffold with versatile functional groups. The synthetic protocols outlined in this note provide a clear pathway for its preparation and elaboration into more complex, drug-like molecules. By leveraging the principles of rational drug design and the synthetic utility of this scaffold, researchers can accelerate the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

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Application Notes and Protocols for 3-Aminotetrahydrofuran-3-carbonitrile: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Aminotetrahydrofuran-3-carbonitrile Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, providing the three-dimensional architecture necessary for precise molecular interactions with biological targets. Among these, the tetrahydrofuran moiety is a privileged structure, frequently enhancing pharmacokinetic properties such as solubility and metabolic stability. The introduction of an aminonitrile group at the 3-position of the tetrahydrofuran ring creates a versatile and highly valuable intermediate: this compound. This α-aminonitrile is a direct precursor to the corresponding α-amino acid, 3-amino-tetrahydrofuran-3-carboxylic acid, and its derivatives, which are key building blocks in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and other therapeutics.[1]

These application notes provide a comprehensive guide for the synthesis, handling, and utilization of this compound, intended for researchers and professionals in organic synthesis and drug development. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to allow for informed modifications and troubleshooting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for safe handling and successful experimentation.

Table 1: Physicochemical Data of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-HydroxytetrahydrofuranC₄H₈O₂88.11179-1811.08
3-OxotetrahydrofuranC₄H₆O₂86.09139-1401.09
This compoundC₅H₈N₂O112.13(Predicted) ~220-240(Predicted) ~1.15
Safety and Handling of α-Aminonitriles

CAUTION: α-Aminonitriles are toxic compounds and should be handled with extreme care in a well-ventilated fume hood.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin. The primary hazard is the potential for the release of hydrogen cyanide (HCN) gas, particularly under acidic conditions. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2] In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.[2] All reactions involving cyanides should have a quench solution of bleach (sodium hypochlorite) or hydrogen peroxide readily available to neutralize any residual cyanide.

Synthetic Protocols

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[3][4][5] This one-pot, three-component reaction involves the reaction of a ketone (in this case, 3-oxotetrahydrofuran) with an amine source (ammonia) and a cyanide source.

Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Strecker Synthesis cluster_2 Downstream Application A 3-Hydroxytetrahydrofuran B Oxidation A->B TEMPO, TCCA C 3-Oxotetrahydrofuran B->C D 3-Oxotetrahydrofuran F This compound D->F E Ammonia & Cyanide Source E->F G This compound H Hydrolysis G->H Acid or Base I 3-Amino-tetrahydrofuran-3-carboxylic acid H->I

Caption: Synthetic workflow from precursor to final amino acid.

Protocol 1: Synthesis of 3-Oxotetrahydrofuran (Precursor)

Rationale: The synthesis of the target aminonitrile begins with the preparation of the ketone precursor, 3-oxotetrahydrofuran. A mild and efficient method for this oxidation is the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA).[6] This avoids the use of heavy metal oxidants.

Materials:

  • 3-Hydroxytetrahydrofuran

  • Trichloroisocyanuric acid (TCCA)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add TEMPO (0.01 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trichloroisocyanuric acid (TCCA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-oxotetrahydrofuran can be purified by vacuum distillation.

Protocol 2: Strecker Synthesis of this compound

Rationale: This protocol employs a modified Strecker reaction using ammonium chloride as the ammonia source and sodium cyanide as the cyanide source. This avoids the direct handling of highly toxic ammonia and hydrogen cyanide gases.[5] The reaction proceeds through the in-situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.[4]

Materials:

  • 3-Oxotetrahydrofuran

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • EXTREME CAUTION: This reaction generates cyanide. Perform all steps in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 3-oxotetrahydrofuran (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add ammonium chloride (1.2 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of cold water.

  • Slowly add the sodium cyanide solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench any residual cyanide by slowly adding a solution of sodium hypochlorite (bleach) until a test with potassium iodide-starch paper indicates the absence of cyanide.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Data

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the diastereotopic protons of the tetrahydrofuran ring. The chemical shifts will be influenced by the adjacent oxygen, amino, and nitrile groups.
¹³C NMR A quaternary carbon signal for the C-CN carbon, signals for the other carbons of the tetrahydrofuran ring, and a signal for the nitrile carbon.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹. N-H stretching bands for the primary amine will appear in the region of 3300-3500 cm⁻¹. C-O-C stretching will be observed around 1050-1150 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (112.13 g/mol ). Fragmentation patterns may show the loss of HCN or the amino group.

Application Protocol: Hydrolysis to 3-Amino-tetrahydrofuran-3-carboxylic Acid

Rationale: The primary application of this compound is as a precursor to the corresponding α-amino acid. This transformation is typically achieved through acid- or base-catalyzed hydrolysis of the nitrile group.[5] Acid hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be easily isolated.

G A This compound B H₃O⁺, Heat A->B C Intermediate Amide B->C D H₃O⁺, Heat C->D E 3-Amino-tetrahydrofuran-3-carboxylic acid D->E

Caption: Hydrolysis of the aminonitrile to the corresponding amino acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material (TLC or LC-MS) and the evolution of ammonia (can be tested with moist pH paper at the top of the condenser). The reaction may take 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess HCl and water. This will likely result in the hydrochloride salt of the amino acid as a solid or viscous oil.

  • The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the synthesis, handling, and further elaboration of this important intermediate. The inherent reactivity of both the amine and nitrile functionalities opens up a wide array of possibilities for the creation of diverse chemical libraries for biological screening. Future work in this area could focus on the development of stereoselective Strecker syntheses to access enantiomerically pure forms of this compound, which would be of significant interest for the preparation of chiral drugs.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • Shaabani, A., et al. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 23(11), 2773. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. (2021). Available at: [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. (2003). Available at: [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis - Master Organic Chemistry. (2020). Available at: [Link]

  • CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents.
  • Observations of tetrel bonding between sp3-carbon and THF - PMC. (2020). Available at: [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. (2007). Available at: [Link]

  • 3 - SAFETY DATA SHEET. (2012). Available at: [Link]

  • Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a... - ResearchGate. (2014). Available at: [Link]

  • Observations of tetrel bonding between sp3-carbon and THF - Chemical Science (RSC Publishing). (2020). Available at: [Link]

  • (PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (2003). Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Available at: [Link]

  • HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES | International Multidisciplinary Journal for Research & Development. (2023). Available at: [Link]

  • Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions - RSC Publishing. (2016). Available at: [Link]

  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (1995). Available at: [Link]

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Application Notes & Protocols: 3-Aminotetrahydrofuran-3-carbonitrile as a Versatile Precursor for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 3-aminotetrahydrofuran-3-carbonitrile, a highly versatile yet underutilized scaffold for the synthesis of novel ligands. We move beyond simple procedural lists to explain the chemical rationale behind synthetic choices, offering field-proven insights for researchers in drug discovery, coordination chemistry, and materials science. This document details the synthesis of the precursor itself and provides step-by-step protocols for its elaboration into high-value chemical entities, such as spirocyclic heterocycles and bidentate chelators. All methodologies are designed as self-validating systems, incorporating critical characterization and quality control checkpoints.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal and coordination chemistry, the selection of a core scaffold is a critical decision that dictates the synthetic possibilities and ultimate functionality of the target molecule. The this compound scaffold presents a unique combination of features that make it an exceptionally valuable precursor:

  • Inherent Bio-relevance: The furan ring is a privileged structure in pharmacology, appearing in numerous approved drugs and bioactive natural products. Its oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[1]

  • Geminal Functionality: The presence of both an amine (-NH₂) and a nitrile (-C≡N) group on the same quaternary carbon (C3) creates a powerful synthetic handle. This arrangement is ideal for the construction of spirocyclic systems, which introduce valuable three-dimensional complexity into molecules, often leading to improved pharmacological properties and novel intellectual property.[2][3][4]

  • Conformational Flexibility: Unlike rigid aromatic scaffolds, the saturated tetrahydrofuran (THF) ring is non-planar and flexible. This conformational dynamism can be advantageous in ligand design, allowing the molecule to adapt its shape to a binding pocket or to facilitate specific catalytic transformations, a concept that has been shown to influence reaction kinetics in metal complexes.

  • Diverse Chemical Reactivity: The primary amine serves as a potent nucleophile, ready for acylation, alkylation, or condensation reactions. The nitrile group is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles.[5][6]

This application note provides detailed protocols for the reliable synthesis of this precursor and demonstrates its conversion into two distinct classes of valuable ligands, thereby unlocking its potential for broad scientific application.

Part I: Synthesis of the Precursor

The most efficient and common route to this compound is a modified Strecker synthesis, which begins with the corresponding ketone, 3-oxotetrahydrofuran. The ketone itself is typically prepared by the oxidation of 3-hydroxytetrahydrofuran.

G A 3-Hydroxytetrahydrofuran B Oxidation (e.g., TEMPO/TCCA) A->B Protocol 1 C 3-Oxotetrahydrofuran B->C D Strecker Reaction (NH4Cl, NaCN) C->D Protocol 2 E This compound D->E

Figure 1. General synthetic workflow for the preparation of the target precursor.

Protocol 1: Synthesis of 3-Oxotetrahydrofuran

Rationale: The choice of oxidant is critical for a safe, scalable, and environmentally conscious synthesis. While historical methods often employed toxic chromium (VI) reagents, modern protocols favor catalytic systems.[7] We utilize a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/Trichloroisocyanuric acid (TCCA) system. This method operates under mild conditions, avoids heavy metal waste, and provides high yields.[7] TCCA serves as the stoichiometric oxidant, regenerating the active oxoammonium salt from the TEMPO catalyst.

Materials:

  • 3-Hydroxytetrahydrofuran (1.0 eq.)

  • Trichloroisocyanuric acid (TCCA) (1.0 eq.)

  • TEMPO (0.01 eq.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-hydroxytetrahydrofuran (1.0 eq.) and the chosen solvent (e.g., DCM, approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add TEMPO (0.01 eq.) to the solution.

  • Oxidant Addition: Add TCCA (1.0 eq.) portion-wise over 30-60 minutes. The cyanuric acid byproduct will precipitate as a white solid. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent potential runaway reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC or GC-MS (typically complete within 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to destroy any excess oxidant, followed by saturated aqueous NaHCO₃ to neutralize the acid byproduct.

  • Workup: Filter the mixture to remove the solid cyanuric acid. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: 3-Oxotetrahydrofuran is volatile; avoid excessive heating during concentration.

  • Purification & Validation: The crude product can often be used directly. If necessary, purify by vacuum distillation. Validate the structure via ¹H NMR (disappearance of the alcohol proton, appearance of characteristic alpha-proton signals) and IR spectroscopy (strong C=O stretch at ~1750 cm⁻¹).

Protocol 2: Strecker Synthesis of this compound

Rationale: This classic one-pot, three-component reaction efficiently forms the α-aminonitrile structure. Ammonium chloride provides the ammonia equivalent, which condenses with the ketone to form an imine in situ. The cyanide anion then attacks the iminium ion to yield the final product.

Materials:

  • 3-Oxotetrahydrofuran (1.0 eq.)

  • Ammonium chloride (NH₄Cl) (1.5 eq.)

  • Sodium cyanide (NaCN) (1.5 eq.) CAUTION: Highly Toxic! Handle with extreme care in a fume hood.

  • Ammonium hydroxide solution (28% aq.)

  • Water and Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: In a flask, dissolve ammonium chloride (1.5 eq.) and sodium cyanide (1.5 eq.) in water. Add ammonium hydroxide solution to adjust the pH to ~9-10. Cool the solution to 0 °C.

  • Ketone Addition: Add a solution of 3-oxotetrahydrofuran (1.0 eq.) in ethanol dropwise to the cold, stirring cyanide/ammonia solution.

  • Reaction: Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ketone is consumed.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic extracts and wash with brine to remove residual water-soluble salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure via:

    • ¹H and ¹³C NMR: Confirm the presence of the THF ring protons and the quaternary carbon.

    • IR Spectroscopy: Observe characteristic peaks for N-H stretches (~3300-3400 cm⁻¹) and the C≡N stretch (~2230 cm⁻¹, may be weak).

    • Mass Spectrometry: Confirm the molecular weight of the product.

Part II: Elaboration of the Precursor into Novel Ligands

The true power of the this compound scaffold lies in its utility as a divergent building block. We present two distinct applications below.

Application 1: Synthesis of Spiro-Hydantoin Ligands

Rationale: The geminal amino-nitrile is a perfect precursor for the Bucherer-Bergs reaction, providing direct access to spiro-hydantoins. Hydantoins are a well-established pharmacophore in drug discovery, and spiro-fusion introduces conformational rigidity and 3D character, which can enhance binding affinity and selectivity.[8]

G cluster_0 Precursor cluster_1 Spiro-Hydantoin Precursor Reagents (NH₄)₂CO₃, KCN, H₂O/EtOH Precursor->Reagents Protocol 3 Product Reagents->Product

Figure 2. Reaction scheme for the synthesis of a spiro-hydantoin derivative.

Procedure:

  • Setup: In a pressure-rated vessel, combine this compound (1.0 eq.), ammonium carbonate ((NH₄)₂CO₃) (3.0 eq.), and potassium cyanide (KCN) (2.0 eq.) in a 1:1 mixture of ethanol and water.

  • Reaction: Seal the vessel and heat to 80-100 °C for 6-12 hours. The reaction proceeds via hydrolysis of the starting nitrile and subsequent cyclization.

  • Workup: Cool the reaction to room temperature. Carefully acidify the mixture with HCl to pH ~1-2, which will precipitate the hydantoin product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation: Confirm the structure by NMR (note the appearance of two N-H protons for the hydantoin ring) and IR (two distinct C=O stretches ~1720 and 1780 cm⁻¹).

Application 2: Synthesis of Bidentate Amino-Amide Ligands

Rationale: Selective hydrolysis of the nitrile group to an amide transforms the precursor into a potent bidentate N,O-chelating ligand. Such ligands are foundational in coordination chemistry for creating stable metal complexes with applications in catalysis, bio-inorganic chemistry, and as imaging agents. This transformation is analogous to the preparation of 3-amino-tetrahydrofuran-3-carboxylic acid amides used in Factor Xa inhibitors.[9]

Procedure:

  • Setup: Dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C. Causality Note: Using a strong acid at low temperature allows for controlled hydration of the nitrile to the amide while protonating the amine group, preventing side reactions.

  • Reaction: Stir the solution at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a strong base (e.g., 50% aq. NaOH) while cooling in an ice bath until the pH is >10.

  • Extraction: Extract the product from the aqueous layer with an appropriate organic solvent (e.g., chloroform or a DCM/isopropanol mixture).

  • Purification & Validation: Dry, concentrate, and purify the product by recrystallization or chromatography. Validate the new structure by observing the disappearance of the C≡N stretch and the appearance of a C=O stretch (~1660 cm⁻¹) in the IR spectrum, along with the appearance of -CONH₂ protons in the ¹H NMR.

Table 1: Properties and Potential Applications of Derived Ligands

Ligand ClassKey TransformationFunctional GroupsPotential Applications
Spiro-Hydantoins Bucherer-Bergs ReactionAmine (acylated), Amide x2Medicinal chemistry scaffolds, enzyme inhibitors, CNS agents.[2][8]
Amino-Amides Controlled HydrolysisPrimary Amine, Primary AmideBidentate (N,O) chelators for transition metals, catalysis, antimicrobial agents.[10]
Amino-Acids Full HydrolysisPrimary Amine, Carboxylic AcidBidentate (N,O) chelators, precursors for peptide synthesis, Factor Xa inhibitors.[9]
Diamines Nitrile ReductionPrimary Amine x2Bidentate (N,N) chelators, building blocks for polyamides, epoxy curing agents.

Conclusion and Future Directions

This compound is a powerful and versatile precursor that serves as a gateway to a wide array of complex and functional molecules. The protocols detailed herein provide reliable methods for its synthesis and demonstrate its conversion into spirocyclic and chelating ligands, which are structures of high interest in modern drug discovery and materials science. The inherent flexibility of the THF backbone, combined with the rich chemistry of the geminal amino and nitrile groups, establishes this scaffold as a valuable tool for chemists seeking to innovate at the molecular level. Future work should explore the enantioselective synthesis of this precursor to enable the creation of chiral ligands for asymmetric catalysis and stereospecific pharmacophores.

References

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. [Link]

  • General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. ResearchGate. [Link]

  • Distal scaffold flexibility accelerates ligand substitution kinetics in manganese(I) tricarbonyls. Dalton Transactions. [Link]

  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PubMed Central. [Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. National Institutes of Health. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Medical Science and Clinical Research Studies. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Pharmacological activity of furan derivatives. IntechOpen. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. [Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. ResearchGate. [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminotetrahydrofuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges you might encounter during the workup and purification of this valuable synthetic intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the workup of this compound, which is typically synthesized via a Strecker reaction from 3-oxotetrahydrofuran.

Q1: After quenching the reaction, I'm getting a low yield of my extracted product. What are the likely causes and how can I improve it?

A1: Low yield after extraction is a common issue that can stem from several factors throughout the reaction and workup process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Plausible Cause: The Strecker reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or degradation of reagents.

    • Recommended Action: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material, 3-oxotetrahydrofuran.

  • Product Partitioning into the Aqueous Layer:

    • Plausible Cause: this compound possesses both a basic amino group and a polar nitrile group, which can impart significant water solubility, especially at a low pH where the amine is protonated.

    • Recommended Action:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to a range of 8-9 using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will ensure the amino group is in its free base form, reducing its water solubility. Avoid using strong bases like sodium hydroxide (NaOH) if possible, as they can promote the hydrolysis of the nitrile group.

      • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

      • Choice of Extraction Solvent: Use a more polar extraction solvent that can effectively solvate your product but is still immiscible with water. While ethyl acetate is common, dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF) might be more effective. Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent for better efficiency.

  • Product Volatility:

    • Plausible Cause: Although not highly volatile, some loss can occur during solvent removal if excessive heat or a very high vacuum is applied.

    • Recommended Action: Remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).

Q2: My final product is a dark, oily substance and I'm struggling with purification. How can I obtain a clean, solid product?

A2: The presence of a dark oil indicates impurities. These could be polymeric byproducts from the starting aldehyde or degradation products. Here’s how to approach purification:

  • Column Chromatography:

    • Rationale: This is often the most effective method for removing a wide range of impurities.

    • Detailed Protocol:

      • Adsorbent: Use silica gel as the stationary phase.

      • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. To prevent the basic amine from streaking on the acidic silica gel, add a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent system.

      • Monitoring: Monitor the fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the product.

  • Crystallization:

    • Rationale: If the product is crystalline, this is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. You may need to experiment with a range of solvents and solvent mixtures. Some potential starting points include:

      • Isopropanol

      • Toluene

      • Ethyl acetate/hexane mixture

      • Dichloromethane/hexane mixture

    • Procedure: Dissolve the crude oil in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation.

  • Salt Formation:

    • Rationale: Converting the basic amine to a salt can often induce crystallization and facilitate purification. The hydrochloride salt of this compound is commercially available, indicating it is a stable, crystalline solid[1].

    • Procedure: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can be collected by filtration and washed with a cold, non-polar solvent.

Q3: I suspect my product is decomposing during workup. What are the signs, and how can I prevent this?

A3: The primary decomposition pathway for an α-aminonitrile is hydrolysis of the nitrile group to an amide and then to a carboxylic acid, especially under harsh pH conditions[2][3].

  • Signs of Decomposition:

    • The appearance of new spots on a TLC plate during workup.

    • A broad peak for the carboxylic acid proton in the ¹H NMR spectrum of the crude product.

    • A change in the C≡N stretch in the IR spectrum.

  • Prevention Strategies:

    • Maintain Mild pH: As mentioned, use mild bases like NaHCO₃ for pH adjustments. If an acidic wash is necessary to remove basic impurities, use a weak acid like dilute citric acid and perform the wash quickly at a low temperature.

    • Temperature Control: Keep all workup steps, especially extractions and washes, at a low temperature (e.g., using an ice bath) to minimize the rate of potential decomposition reactions.

    • Minimize Contact Time: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction and washing steps efficiently.

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of a brine wash in the workup procedure?

A1: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) serves two main purposes. First, it helps to remove any residual water dissolved in the organic solvent. Second, it can help to break up emulsions that may have formed during the extraction process, leading to a cleaner separation of the aqueous and organic layers.

Q2: Why is it important to use a drying agent like MgSO₄ or Na₂SO₄ before solvent removal?

A2: Even after a brine wash, the organic layer will still contain trace amounts of dissolved water. A drying agent is an anhydrous inorganic salt that reacts with water to form a hydrated solid, which can then be removed by filtration. This ensures that the final product is free of water, which could interfere with subsequent reactions or affect the product's stability. Magnesium sulfate is a fast and efficient drying agent, while sodium sulfate is less reactive and may be preferred for more sensitive compounds.

Q3: Can I store this compound as a free base?

A3: While the free base can be isolated, α-aminonitriles can be susceptible to degradation over time, especially in the presence of moisture and air. For long-term storage, it is highly recommended to convert the product to a more stable salt form, such as the hydrochloride salt[1]. The salt is typically a crystalline solid that is less prone to decomposition.

III. Experimental Protocols

Standard Workup Protocol for this compound
  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0°C in an ice bath. Slowly add cold water to quench the reaction.

  • pH Adjustment: Carefully add a saturated aqueous solution of NaHCO₃ dropwise until the pH of the aqueous layer is between 8 and 9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Combine and Wash: Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure at a temperature below 40°C to yield the crude product.

Purification by Column Chromatography
  • Prepare the Column: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., 20% ethyl acetate in hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 20% to 80% ethyl acetate), containing 0.5% triethylamine.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

IV. Visualizations

Workup_Flowchart cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (Post-Strecker Synthesis) Quench 1. Quench with H₂O Reaction->Quench pH_Adjust 2. Adjust pH to 8-9 (e.g., NaHCO₃) Quench->pH_Adjust Extract 3. Extract with Organic Solvent pH_Adjust->Extract Wash 4. Wash with Brine Extract->Wash Dry 5. Dry over Na₂SO₄ Wash->Dry Concentrate 6. Concentrate Dry->Concentrate Crude_Product Crude Product (Oil or Solid) Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product

Caption: General workflow for the workup and purification of this compound.

Side_Reactions Aminonitrile This compound Amide 3-Amino-tetrahydrofuran-3-carboxamide Aminonitrile->Amide H₂O / H⁺ or OH⁻ (Hydrolysis) Imine Imine Intermediate Aminonitrile->Imine Reversion (unlikely under workup) Acid 3-Amino-tetrahydrofuran-3-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻ (Further Hydrolysis) Ketone 3-Oxotetrahydrofuran (Unreacted) Imine->Ketone Hydrolysis

Caption: Potential side reactions and decomposition pathways during workup.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Extraction pH 8 - 9Ensures the amine is in the free base form, maximizing its solubility in the organic phase.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic extract to prevent product degradation and ensure accurate yield calculation.
Solvent Removal Temp. < 40°CPrevents thermal decomposition and loss of product due to volatility.

VI. References

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents. Retrieved January 24, 2026, from

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (2012). Google Patents. Retrieved January 24, 2026, from

  • Process for the manufacture of 3-oxo-tetrahydrofuran. (2016). Google Patents. Retrieved January 24, 2026, from

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Aminotetrahydrofuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Aminotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block, free from starting materials and reaction byproducts. We will move beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Introduction: Understanding the Purification Challenge

This compound is an α-aminonitrile, a class of compounds commonly synthesized via the Strecker reaction.[1][2][3] This one-pot, multi-component reaction typically involves the condensation of tetrahydrofuran-3-one with an ammonia source and a cyanide salt.[4][5]

The resulting product is a highly polar molecule containing a basic primary amine and a polar nitrile group. This inherent polarity and basicity are the primary reasons why standard purification techniques, such as silica gel chromatography, often fail, leading to significant product loss, streaking, and impure fractions.[6] This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and problems encountered during the workup and purification process.

FAQ 1: What are the most likely impurities I need to remove from my crude reaction mixture?

Your crude product likely contains unreacted starting materials and inorganic salts. The primary organic contaminant to anticipate is the starting ketone, tetrahydrofuran-3-one . The main inorganic impurities are residual cyanide salts (e.g., NaCN, KCN) and ammonium salts (e.g., NH₄Cl), which are products of the reaction conditions.

FAQ 2: My crude NMR shows a significant amount of unreacted tetrahydrofuran-3-one. What is the most efficient way to remove it?

The most robust and scalable method is an acid-base extraction .[7][8] This technique leverages the basicity of your product's amino group. By washing your crude organic solution with an aqueous acid (like 1M HCl), the amine is protonated to form a water-soluble ammonium salt, which is extracted into the aqueous layer. The neutral ketone starting material remains in the organic layer and is thus separated. You can then recover your product by basifying the aqueous layer and re-extracting it into an organic solvent.[9][10]

FAQ 3: I'm attempting to purify my product on a silica gel column, but it's either streaking badly or completely stuck at the baseline. What's wrong?

This is a classic problem when purifying basic amines on standard silica gel. Silica gel is weakly acidic (due to surface silanol groups, Si-OH), and it strongly interacts with basic compounds via acid-base interactions. This causes the severe streaking and retention you are observing.[6][11]

To resolve this, you must either neutralize the silica's acidity or use a different stationary phase. The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) , to your eluent system (e.g., 0.5-2% by volume).[6] This deactivates the acidic sites on the silica, allowing your amine to elute properly.

FAQ 4: How can I effectively remove inorganic salts like sodium cyanide from my final product?

Inorganic salts are best removed during the initial aqueous workup. After the reaction is complete and quenched, ensure you perform several washes of the organic layer with water or brine. If salts precipitate upon concentration of the organic extracts, you can often remove them by filtration or by re-dissolving the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate), in which the salts are insoluble, and filtering the mixture. For final polishing, recrystallization is an excellent method to exclude these non-soluble impurities.[12]

FAQ 5: Is recrystallization a viable purification method for this compound?

Yes, recrystallization is a highly effective technique for obtaining high-purity solid material, provided a suitable solvent system can be identified.[12] The key is to find a solvent or solvent pair in which the aminonitrile has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[12] You may also consider converting the amine to a salt (e.g., its hydrochloride salt), which often has different solubility properties and may form high-quality crystals more readily.[13]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the most effective purification strategies.

Guide 1: High-Recovery Purification via Acid-Base Extraction

This method is the recommended first-line approach for separating the basic aminonitrile product from the neutral ketone starting material.

This technique exploits the difference in the acid-base properties of the components. The basic amine can be protonated to form a water-soluble salt, while the neutral ketone cannot. This allows for their separation into different liquid phases.[7][8][10]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). Combine the aqueous (acidic) layers. The desired aminonitrile is now in the aqueous phase as its hydrochloride salt. The unreacted ketone remains in the organic layer.

  • Removal of Neutral Impurities: The original organic layer can now be discarded, as it contains the tetrahydrofuran-3-one.

  • Basification and Product Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.

  • Back-Extraction: Extract the now-basic aqueous solution three times with a fresh organic solvent (DCM is often effective here). The purified aminonitrile product is now in this new organic phase.[9]

  • Final Steps: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

G cluster_0 Initial State cluster_1 Separation cluster_2 Product Recovery Crude Crude Mixture (Product, Ketone) in EtOAc Funnel1 Separatory Funnel: Add 1M HCl Crude->Funnel1 Organic1 Organic Layer: Ketone in EtOAc Funnel1->Organic1 Discard Aqueous1 Aqueous Layer: Product-HCl Salt Funnel1->Aqueous1 Keep Aqueous2 Aqueous Layer: Add 3M NaOH (pH > 9) Aqueous1->Aqueous2 Funnel2 Separatory Funnel: Add DCM Aqueous2->Funnel2 Aqueous3 Aqueous Waste Funnel2->Aqueous3 Discard Organic2 Organic Layer: Purified Product in DCM Funnel2->Organic2 Keep & Concentrate G start Run Initial TLC (e.g., 10% MeOH in DCM) streaking Is the spot streaking or at Rf = 0? start->streaking add_base Add 1% Et3N to eluent and re-run TLC streaking->add_base Yes good_sep Good Separation? (Rf ~0.3) streaking->good_sep No add_base->good_sep run_column Proceed with Column Chromatography good_sep->run_column Yes change_phase Consider alternative phase (Alumina or Amine-Silica) good_sep->change_phase No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Aminotetrahydrofuran-3-carbonitrile: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the myriad of functional groups and structural motifs available to the drug designer, aminonitriles stand out for their synthetic versatility and profound pharmacological relevance.[1][2][3] This guide offers an in-depth comparison of 3-Aminotetrahydrofuran-3-carbonitrile, a unique heterocyclic aminonitrile, with other key members of the aminonitrile class. We will dissect its synthesis, explore its distinct structural attributes, and present experimental frameworks to evaluate its potential as a cornerstone for next-generation therapeutics.

The Aminonitrile Moiety: A Privileged Pharmacophore

α-Aminonitriles are organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. They are not merely synthetic intermediates for the production of α-amino acids via the classic Strecker synthesis; they are increasingly recognized as critical pharmacophores in their own right.[1][2][4]

The significance of the α-aminonitrile unit is exemplified by its role as a reversible covalent inhibitor. The nitrile group, when positioned correctly within a molecule bound to an enzyme's active site, can act as an electrophilic "warhead," susceptible to nucleophilic attack by key serine or cysteine residues.[5] This mechanism is the basis for the efficacy of several marketed drugs, including the dipeptidyl peptidase IV (DPP-IV) inhibitor Saxagliptin and the cathepsin K inhibitor Odanacatib.[5][6] This proven clinical success underscores the value of exploring novel aminonitrile scaffolds.

Profiling this compound: Structure and Synthesis

This compound introduces a level of structural sophistication not present in simpler acyclic aminonitriles. Its defining features are a quaternary, chiral α-carbon embedded within a five-membered tetrahydrofuran (THF) ring.

Key Structural Features:

  • Constrained Conformation: Unlike flexible acyclic aminonitriles, the THF ring locks the molecule's backbone into a defined three-dimensional shape. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

  • Integrated Heteroatom: The oxygen atom of the THF ring is a key modulator of physicochemical properties. It acts as a hydrogen bond acceptor and increases the overall polarity of the scaffold, which can enhance aqueous solubility and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Quaternary Stereocenter: The α-carbon is a fully substituted, chiral center. This offers a fixed vector for substituents, allowing for precise spatial positioning within a target's binding pocket. Control of this stereocenter is critical for biological activity.[2][7]

Synthetic Accessibility:

The synthesis of this compound is readily achievable through a modified Strecker reaction, a cornerstone of aminonitrile synthesis.[1][8] This one-pot, three-component reaction provides a convergent and efficient route to the desired scaffold.

Strecker_Synthesis_Workflow cluster_reactants Reactants Ketone Tetrahydrofuran-3-one OnePot One-Pot Reaction Vessel (Solvent, Catalyst optional) Ketone->OnePot Amine Amine Source (e.g., NH4Cl) Amine->OnePot Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->OnePot Product 3-Aminotetrahydrofuran- 3-carbonitrile OnePot->Product Nucleophilic Addition caption General workflow for the Strecker synthesis.

Caption: General workflow for the Strecker synthesis.

Comparative Analysis: Putting the Scaffold in Context

The true value of this compound is best understood by comparing it to alternative aminonitrile scaffolds.

Aminonitrile_Scaffold_Comparison A 3-Aminotetrahydrofuran- 3-carbonitrile (Rigid, Polar) B Acyclic Aminonitrile (e.g., 2-Amino-2-phenylacetonitrile) (Flexible, Lipophilic) A->B vs. C Carbocyclic Aminonitrile (e.g., 1-Aminocyclopentane-1-carbonitrile) (Rigid, Non-polar) A->C vs. D THP-based Aminonitrile (e.g., 4-Amino-tetrahydro-2H-pyran-4-carbonitrile) (Rigid, Polar, 6-membered) A->D vs. caption Visual comparison of aminonitrile scaffolds.

Caption: Visual comparison of aminonitrile scaffolds.

3.1. vs. Acyclic Aminonitriles

Acyclic aminonitriles are the simplest members of this class. While synthetically accessible, they suffer from high conformational flexibility. This flexibility can be a liability in drug design, as the molecule must adopt a specific, energetically unfavorable conformation to bind its target. The rigid THF scaffold of this compound circumvents this issue. Furthermore, the inclusion of the ether oxygen generally imparts greater aqueous solubility compared to acyclic analogues bearing simple alkyl or aryl groups.

3.2. vs. Carbocyclic Aminonitriles

Cyclic aminonitriles derived from carbocycles like cyclopentane or cyclohexane also offer conformational rigidity. However, they lack the heteroatom present in the THF ring. The oxygen in this compound provides a crucial hydrogen bond accepting site, an interaction unavailable to its carbocyclic cousins. This feature can be pivotal for anchoring a ligand within a protein's active site and can significantly improve drug-target residence time.

3.3. vs. Other Heterocyclic Aminonitriles

The closest analogues are other heterocyclic aminonitriles, such as those derived from tetrahydropyran (THP).[9][10] While both THF and THP scaffolds introduce polarity and rigidity, the five-membered THF ring has a different conformational profile (envelope and twist conformations) than the six-membered THP ring (chair conformations). This subtle difference in geometry and the relative positioning of the heteroatom can be the deciding factor in achieving optimal binding and desired biological activity.

PropertyThis compound2-Amino-2-methylpropanenitrile (Acyclic)1-Aminocyclopentane-1-carbonitrile (Carbocyclic)
Structure Cyclic, Heterocyclic (5-membered)AcyclicCyclic, Carbocyclic (5-membered)
Molecular Weight 112.13 g/mol 84.12 g/mol 110.16 g/mol
cLogP (Predicted) ~ -0.4~ 0.1~ 0.5
H-Bond Acceptors 3 (N, CN, O)2 (N, CN)2 (N, CN)
H-Bond Donors 1 (NH2)1 (NH2)1 (NH2)
Key Feature Rigidity + Polarity (H-bond acceptor)FlexibilityRigidity
Primary Advantage Favorable ADME profile, pre-organized for bindingSynthetic simplicityConformational constraint

Data sourced or calculated from chemical databases like PubChem where available.

Experimental Protocols: A Framework for Evaluation

To empirically validate the potential of this scaffold, a standardized set of experiments is necessary. The following protocols provide a robust starting point for synthesis and comparative analysis.

4.1. Protocol: One-Pot Synthesis of this compound

This protocol is a representative Strecker reaction adapted for the target molecule.

Causality: The reaction proceeds via the in-situ formation of an iminium intermediate from tetrahydrofuran-3-one and ammonium chloride. This electrophilic intermediate is then trapped by the nucleophilic cyanide ion to yield the final product. The one-pot nature of this reaction enhances efficiency by avoiding the isolation of unstable intermediates.

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Ammonium chloride (NH4Cl) (1.5 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Methanol (MeOH)

  • Water (H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of tetrahydrofuran-3-one in a 1:1 mixture of MeOH and H2O, add ammonium chloride. Stir at room temperature for 30 minutes.

  • Add potassium cyanide in one portion. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield pure this compound.

Self-Validation: The identity and purity of the product must be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of characteristic peaks for the THF ring protons and the quaternary carbon in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, validates the successful synthesis.

Strategic Applications in Drug Discovery

The utility of the this compound scaffold extends across two primary strategic avenues in drug development.

Drug_Discovery_Roles Start 3-Aminotetrahydrofuran- 3-carbonitrile Scaffold Path1 Direct Use as a Pharmacophore (Nitrile as 'Warhead') Start->Path1 Path2 Use as a Synthetic Intermediate Start->Path2 Outcome1 Reversible Covalent Inhibitors (e.g., for Ser/Cys Proteases) Path1->Outcome1 Outcome2 Novel α-quaternary Amino Acids Path2->Outcome2 Hydrolysis caption Dual strategic roles in drug discovery.

Caption: Dual strategic roles in drug discovery.

  • Direct Pharmacophore: The intact aminonitrile can be incorporated into lead compounds where the nitrile serves as a key interacting group, for instance, as a covalent warhead for proteases or as a potent hydrogen bond acceptor.[5] Patent literature indicates that derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which can be derived from the nitrile, have been investigated as Factor Xa inhibitors, highlighting the therapeutic potential of this core structure.[7]

  • Synthetic Intermediate: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transforms the aminonitrile into a novel, constrained α-quaternary α-amino acid. Such non-natural amino acids are highly sought-after building blocks for constructing peptides and peptidomimetics with enhanced stability and unique conformational properties.

Conclusion

This compound represents a significant advancement beyond simple aminonitrile scaffolds. Its unique combination of conformational rigidity, enhanced polarity, and synthetic tractability makes it an exceptionally valuable building block for modern drug discovery. By providing a pre-organized and polar core, it enables the design of ligands with potentially superior binding affinities and improved pharmacokinetic profiles compared to more flexible or lipophilic alternatives. As researchers continue to explore novel chemical space, the strategic application of sophisticated scaffolds like this compound will be instrumental in developing the next generation of innovative medicines.

References

  • Shaaban, M. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available at: [Link]

  • de la Mora-Valls, R., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Ghosh, A. K., et al. (2009). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Ries, U. J., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaaban, M. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

  • de la Mora-Valls, R., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. Available at: [Link]

  • Boudier, A., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

  • PubChem. (R)-3-Aminotetrahydrofuran. National Institutes of Health. Available at: [Link]

  • Wang, Z., et al. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents (CN105218490B).
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • PubChem. (S)-3-Aminotetrahydrofuran. National Institutes of Health. Available at: [Link]

  • Kislitsyn, Y., et al. (2018). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. ResearchGate. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • da Silva, A. F., et al. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. Available at: [Link]

  • Onitsuka, K., et al. (2007). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. ResearchGate. Available at: [Link]

  • Li, J., et al. (2020). Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents (CN110407776B).
  • Li, G.-F., et al. (2023). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. ACS Publications. Available at: [Link]

  • Nesterov, V. N., et al. (2014). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link]

  • Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Aminotetrahydrofuran-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The 3-aminotetrahydrofuran-3-carbonitrile scaffold has emerged as a compelling framework in medicinal chemistry, particularly in the design of enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their application as kinase inhibitors. We will delve into the causal relationships behind experimental design choices, present validating experimental data, and offer detailed protocols to empower researchers in this field.

The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold for several key reasons. The tetrahydrofuran (THF) ring acts as a versatile, non-aromatic spacer that can orient substituents in distinct three-dimensional arrangements. The tertiary amine at the 3-position provides a crucial basic center for salt formation and potential hydrogen bonding interactions within a protein active site. Most critically, the geminal carbonitrile group at the same position introduces a unique electronic and steric environment. The nitrile moiety is a weak hydrogen bond acceptor and its linear geometry can allow it to occupy narrow hydrophobic pockets or interact with specific residues in an enzyme's active site[1][2]. This combination of features provides a rich platform for SAR exploration.

Comparative Analysis of Analog Activity: A Focus on Fibroblast Growth Factor Receptor (FGFR) Inhibition

To illustrate the SAR of this scaffold, we will consider a focused library of analogs designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases often implicated in cancer[3]. The following data table summarizes the inhibitory activity of a representative set of analogs against FGFR1.

Compound IDR1 SubstituentR2 SubstituentFGFR1 IC50 (nM)
A-1 H4-chlorophenyl550
A-2 Methyl4-chlorophenyl250
A-3 Ethyl4-chlorophenyl600
A-4 H4-methoxyphenyl1200
A-5 H4-(trifluoromethyl)phenyl150
A-6 HPyridin-4-yl300
The Influence of the Amino (R1) Substituent

Our initial exploration focused on modifying the 3-amino group. Comparing A-1 (R1=H) with A-2 (R1=Methyl) reveals that a small alkyl substituent can be beneficial, potentially by providing additional van der Waals interactions in a hydrophobic pocket adjacent to the primary amine binding site. However, increasing the steric bulk, as seen with the ethyl group in A-3 , leads to a significant loss of potency. This suggests a confined binding pocket for the R1 substituent.

The Critical Role of the Amide (R2) Substituent

The R2 substituent, attached via an amide linkage to the 3-amino group, is pivotal for achieving high potency and selectivity. This is a common strategy in kinase inhibitor design, where this moiety often interacts with the hinge region of the kinase domain.

  • Electronic Effects: A comparison of A-1 (4-chlorophenyl), A-4 (4-methoxyphenyl), and A-5 (4-(trifluoromethyl)phenyl) highlights the importance of electronic factors. The electron-donating methoxy group in A-4 significantly reduces activity, while the electron-withdrawing trifluoromethyl group in A-5 enhances it. This suggests that reducing the electron density of the phenyl ring is favorable for binding. The cyano group on the core scaffold can act as an electron-withdrawing group, influencing the electronic properties of the entire molecule[2].

  • Hydrogen Bonding Potential: Replacing the phenyl ring with a pyridine ring, as in A-6 , maintains good activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a crucial interaction with residues in the kinase hinge region, a common binding motif for kinase inhibitors. The nitrile group itself is a key pharmacophoric feature, and its ability to form hydrogen bonds with amino acid residues in the binding sites of enzymes can be essential for positioning the ligand correctly for optimal binding[4].

Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide detailed methodologies for the synthesis of a representative analog and the subsequent biological evaluation.

Synthesis of Analog A-5

A representative synthetic scheme for the preparation of 3-amino-N-(4-(trifluoromethyl)phenyl)tetrahydrofuran-3-carbonitrile (A-5 ) is outlined below. The synthesis commences from a suitable protected tetrahydrofuran precursor[3][5].

Scheme 1: Synthesis of Analog A-5

Synthetic_Scheme_A5 start Protected 3-oxotetrahydrofuran int1 Boc-protected 3-amino- tetrahydrofuran-3-carbonitrile start->int1 Strecker reaction & Protection step1 1. KCN, NH4Cl 2. Boc2O int2 3-aminotetrahydrofuran- 3-carbonitrile salt int1->int2 Deprotection step2 TFA or HCl final Analog A-5 int2->final Amide coupling step3 4-(Trifluoromethyl)benzoyl chloride, Et3N, DCM

Caption: Synthetic route to Analog A-5.

Step-by-Step Protocol:

  • Synthesis of Boc-protected this compound (int1): To a solution of the protected 3-oxotetrahydrofuran (1.0 eq) in a mixture of ethanol and water, potassium cyanide (1.5 eq) and ammonium chloride (1.5 eq) are added. The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and triethylamine (2.0 eq) are added, and the mixture is stirred for another 12 hours. The reaction is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Synthesis of this compound salt (int2): The Boc-protected intermediate (1.0 eq) is dissolved in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the amine salt, which is used in the next step without further purification.

  • Synthesis of Analog A-5 (final): The amine salt (1.0 eq) is suspended in DCM, and triethylamine (3.0 eq) is added. The mixture is cooled to 0 °C, and 4-(trifluoromethyl)benzoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography to yield A-5 .

FGFR1 Kinase Inhibition Assay

The following protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against FGFR1.

Experimental Workflow for Kinase Assay

Kinase_Assay_Workflow start Prepare compound dilutions plate Add reagents and compounds to 384-well plate start->plate reagents Prepare assay buffer, FGFR1 enzyme, substrate, and ATP reagents->plate incubate Incubate at room temperature plate->incubate stop Add detection reagent incubate->stop read Read luminescence on plate reader stop->read analyze Calculate IC50 values read->analyze

Caption: Workflow for FGFR1 kinase inhibition assay.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the FGFR1 enzyme, the peptide substrate, and the test compound solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: After a short incubation with the detection reagent, measure the luminescence using a plate reader.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition for each compound concentration. The IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

Mechanistic Insights and Signaling Pathway Context

The this compound analogs exert their effect by inhibiting the catalytic activity of FGFR1. This, in turn, blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.

Simplified FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_0 Kinase Domain FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes P P FGFR->P Autophosphorylation Analog Analog A-5 Analog->FGFR Inhibits ATP ATP ADP ADP ATP:n->ADP:n RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the FGFR signaling pathway by an analog.

As illustrated, the binding of an FGF ligand induces dimerization and autophosphorylation of the FGFR kinase domains. This initiates a signaling cascade, often through the RAS-RAF-MEK-ERK pathway, leading to cell proliferation. Our this compound analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing the phosphorylation event, thereby halting the downstream signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of substitutions on both the amino group and the pendant amide moiety. Future work should focus on further optimization of the R2 group to enhance interactions with the kinase hinge region and explore modifications to the tetrahydrofuran ring itself to improve pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel analogs based on this versatile scaffold.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.). PubMed Central. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.).
  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. (n.d.). ResearchGate. [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2018). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (n.d.). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). Molecules. [Link]

  • Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. (2022). Molecules. [Link]

  • Versatility of the Cyano Group in Intermolecular Interactions. (2022). Molecules. [Link]

  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. (2008). The Practice of Medicinal Chemistry. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. (2013). Molecules. [Link]

  • Comparison of metabolite profiles and bioactivities of three Ziziphus species. (2023). Food Chemistry. [Link]

  • Cyano groups – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. (2023). ResearchGate. [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1998). Journal of Medicinal Chemistry. [Link]

  • Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. (n.d.). ResearchGate. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Aminotetrahydrofuran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of rigorous scientific practice. The subtle yet significant differences in the spatial arrangement of atoms can profoundly impact a molecule's biological activity, pharmacokinetic profile, and safety. This guide provides an in-depth spectroscopic comparison of two key constitutional isomers: 2-aminotetrahydrofuran and 3-aminotetrahydrofuran. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can effectively distinguish between these closely related structures. This document will not only present the expected spectral data but also delve into the underlying principles that govern these differences, providing a robust framework for their characterization.

The Structural Landscape: 2- vs. 3-Aminotetrahydrofuran

The core distinction between these isomers lies in the position of the amino group on the tetrahydrofuran (THF) ring. This seemingly minor change leads to significant differences in the electronic environment of the neighboring atoms, which in turn gives rise to unique spectroscopic fingerprints.

  • 2-Aminotetrahydrofuran: The amino group is attached to a carbon atom (C2) that is adjacent to the ring oxygen. This proximity to the electronegative oxygen atom has a notable influence on the chemical shifts of the C2 proton and carbon.

  • 3-Aminotetrahydrofuran: The amino group is situated at the C3 position, which is beta to the ring oxygen. This results in a different pattern of inductive effects and through-bond interactions compared to the 2-amino isomer.

Furthermore, both isomers possess stereocenters, leading to the potential for enantiomers and, in substituted analogs, diastereomers (e.g., cis and trans isomers). While this guide will focus on the differentiation of the constitutional isomers, the principles discussed can be extended to the analysis of their stereoisomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment, allowing for a clear distinction between the aminotetrahydrofuran isomers.

Causality Behind Experimental Choices in NMR

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to distinguish between the complex, often overlapping multiplets in the spectra of these cyclic compounds. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Comparative ¹H NMR Spectroscopic Data

The most significant differences in the ¹H NMR spectra are expected for the protons on the carbons bearing the amino group and the adjacent protons.

Proton Assignment Predicted ¹H Chemical Shift (δ, ppm) - 2-Aminotetrahydrofuran Reported ¹H Chemical Shift (δ, ppm) - (R)-3-Aminotetrahydrofuran[1] Key Differentiators
H2 ~4.0 - 4.2 (dd)~3.95 - 4.02 (m)The H2 proton in the 2-amino isomer is a methine proton directly attached to the carbon bearing both the amino group and adjacent to the ring oxygen, leading to a significant downfield shift. In the 3-amino isomer, this corresponds to a methylene proton.
H3 ~1.8 - 2.0 (m)~2.11 - 2.23 (m)The H3 proton in the 3-amino isomer is the methine proton attached to the carbon bearing the amino group.
H4 ~1.9 - 2.1 (m)~1.76 - 2.04 (m)
H5 ~3.7 - 3.9 (m)~3.59 - 3.83 (m)
-NH₂ ~1.5 - 2.5 (br s)0.88 - 1.25 (m)The chemical shift of the amine protons can be highly variable and is dependent on concentration, solvent, and temperature. However, a noticeable difference in their typical range is expected.

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Comparative ¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide a clear and unambiguous method for distinguishing between the two isomers. The chemical shift of the carbon atom directly bonded to the nitrogen atom is the most diagnostic signal.

Carbon Assignment Predicted ¹³C Chemical Shift (δ, ppm) - 2-Aminotetrahydrofuran Predicted ¹³C Chemical Shift (δ, ppm) - 3-Aminotetrahydrofuran Key Differentiators
C2 ~80 - 85~68 - 72The C2 carbon in the 2-amino isomer is significantly deshielded due to the direct attachment of both the electronegative oxygen and nitrogen atoms. This results in a substantially downfield chemical shift compared to the C2 carbon in the 3-amino isomer.
C3 ~30 - 35~50 - 55The C3 carbon in the 3-amino isomer is directly attached to the nitrogen atom, leading to a downfield shift compared to the corresponding carbon in the 2-amino isomer.
C4 ~25 - 30~35 - 40
C5 ~67 - 71~67 - 71

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the aminotetrahydrofuran isomer in ~0.6 mL of CDCl₃. prep2 Add a small drop of TMS as an internal standard (δ 0.00). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock, tune, and shim the spectrometer for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction to the raw data. acq3->proc1 proc2 Reference the spectra to the TMS signal at 0.00 ppm. proc1->proc2 proc3 Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. While both aminotetrahydrofuran isomers share the same functional groups (amine and ether), the position of these groups relative to each other can lead to subtle shifts in their characteristic vibrational frequencies.

Key Differentiating IR Absorptions

The primary differences in the IR spectra of 2- and 3-aminotetrahydrofuran are expected in the fingerprint region (below 1500 cm⁻¹) where complex vibrations involving the C-N and C-O bonds occur. However, some characteristic absorptions in the functional group region can also be informative.

Vibrational Mode Expected Wavenumber (cm⁻¹) - 2-Aminotetrahydrofuran Expected Wavenumber (cm⁻¹) - 3-Aminotetrahydrofuran Comments
N-H Stretch (amine) 3300 - 3500 (two bands for primary amine)3300 - 3500 (two bands for primary amine)The position and shape of these bands are sensitive to hydrogen bonding. While the general range is similar, subtle differences may be observed.
C-H Stretch (alkane) 2850 - 30002850 - 3000These absorptions are characteristic of the C-H bonds in the tetrahydrofuran ring.
N-H Bend (amine) 1590 - 16501590 - 1650
C-O Stretch (ether) 1050 - 11501050 - 1150The exact position of the C-O stretching vibration can be influenced by the substitution pattern on the ring. Differences in this region are expected.
C-N Stretch (amine) 1020 - 12501020 - 1250This absorption often appears in the fingerprint region and can be coupled with other vibrations, making definitive assignment challenging without computational support.
Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 For liquid samples, place a thin film between two salt plates (e.g., NaCl or KBr). acq1 Place the sample in an FTIR spectrometer. prep1->acq1 prep2 For solid samples, prepare a KBr pellet or a mull in Nujol. prep2->acq1 acq2 Acquire a background spectrum of the empty sample holder. acq1->acq2 acq3 Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). acq2->acq3 proc1 Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum. acq3->proc1 proc2 Label the major absorption bands. proc1->proc2

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The two aminotetrahydrofuran isomers will have the same molecular ion peak (M⁺) at m/z 87. However, the relative abundances of their fragment ions will differ due to the different stabilities of the carbocations and radical cations formed upon fragmentation.

Key Differentiating Fragmentation Pathways

The fragmentation of cyclic ethers and amines is often initiated by cleavage alpha to the heteroatom.

  • 2-Aminotetrahydrofuran: Alpha-cleavage can occur between C2-C3 or C2-O. The presence of the nitrogen at C2 will influence the preferred fragmentation pathways, likely leading to fragments resulting from the loss of the amino group or cleavage of the ring adjacent to the oxygen. A prominent fragment might be observed at m/z 57, corresponding to the loss of CH₂=NH.

  • 3-Aminotetrahydrofuran: The initial fragmentation is also likely to involve alpha-cleavage to the ring oxygen. However, the subsequent fragmentation pathways will differ from the 2-amino isomer. A characteristic fragment for 3-aminotetrahydrofuran is often observed at m/z 58, resulting from the cleavage of the C2-C3 and C4-C5 bonds. The patent for (R)-3-aminotetrahydrofuran reports a prominent [M+1]⁺ ion at m/z 88.2 in ESI-MS, which is a soft ionization technique that typically preserves the molecular ion.[1]

Ion Expected m/z - 2-Aminotetrahydrofuran Expected m/z - 3-Aminotetrahydrofuran Comments
[M]⁺ 8787Molecular ion peak.
[M-CH₂NH]⁺ 57-A likely fragment for the 2-amino isomer.
[C₃H₆N]⁺ -56A possible fragment from the 3-amino isomer.
[C₂H₄O]⁺ 4444A common fragment for tetrahydrofuran rings.
Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Analysis and Detection intro1 Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS). ion1 Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI for fragmentation patterns). intro1->ion1 anal1 Separate the ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole). ion1->anal1 anal2 Detect the ions and generate a mass spectrum. anal1->anal2

Caption: Workflow for Mass Spectrometric analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of 2-aminotetrahydrofuran and 3-aminotetrahydrofuran relies on a synergistic approach that combines the strengths of NMR, IR, and MS. While each technique provides valuable clues, their combined interpretation offers the most definitive structural assignment.

  • NMR spectroscopy stands out as the most conclusive technique, with the ¹³C NMR spectrum, in particular, providing unambiguous differentiation based on the chemical shift of the carbon atom bonded to the amino group.

  • IR spectroscopy offers supporting evidence by highlighting subtle differences in the vibrational modes of the C-O and C-N bonds.

  • Mass spectrometry distinguishes the isomers based on their unique fragmentation patterns, which are dictated by the position of the amino group and the relative stability of the resulting fragment ions.

By understanding the principles behind these spectroscopic techniques and their application to the specific structural features of the aminotetrahydrofuran isomers, researchers can confidently and accurately characterize their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Google Patents. (2016). Preparation method of (R)-tetrahydrofuran-3-amine.
  • Chertkov, V. A., et al. (2007). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Russian Chemical Bulletin, 56(2), 373-380. [Link]

Sources

Validating 3-Aminotetrahydrofuran-3-carbonitrile: A Comparative Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The ideal scaffold should not only provide a foundation for potent and selective biological activity but also possess favorable physicochemical and pharmacokinetic properties. This guide offers an in-depth validation of 3-aminotetrahydrofuran-3-carbonitrile as a promising scaffold in modern medicinal chemistry. Through a comparative analysis with the well-established piperidine and morpholine analogues, we will explore the synthetic nuances, physicochemical characteristics, and potential therapeutic applications of this emerging structural motif.

The Rationale for Exploring Novel Saturated Heterocycles

Saturated heterocyclic scaffolds are cornerstones of drug design, offering three-dimensional diversity that is often crucial for optimal target engagement and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] While piperidine and morpholine rings are prevalent in numerous approved drugs, the exploration of novel, non-classical scaffolds is essential for navigating crowded patent landscapes and overcoming challenges associated with metabolic instability and off-target effects.[1]

The this compound scaffold presents a unique combination of structural features:

  • A Rigidified, Three-Dimensional Structure: The tetrahydrofuran ring introduces a defined spatial arrangement of substituents, potentially leading to enhanced binding affinity and selectivity.

  • A Strategic Placement of Heteroatoms: The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and target interactions. The amino group provides a key site for further functionalization and can participate in crucial binding interactions.

  • The Nitrile Moiety as a Versatile Functional Group: The nitrile group is a valuable pharmacophore that can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and a synthetic handle for further chemical modifications.

This guide will provide a comprehensive framework for validating this scaffold, beginning with its synthesis and progressing through a comparative evaluation of its properties against established alternatives.

Synthesis of this compound and its Analogues

A robust and efficient synthetic route is paramount for the successful application of any scaffold in a drug discovery campaign. The Strecker synthesis, a classic and reliable method for the preparation of α-aminonitriles, offers a straightforward approach to this compound.[2][3]

Experimental Protocol: Strecker Synthesis of this compound Hydrochloride

This protocol outlines a plausible, multi-step synthesis starting from a commercially available precursor.

Step 1: Synthesis of Tetrahydrofuran-3-one

  • Reaction: Oxidation of tetrahydrofuran-3-ol.

  • Reagents: Tetrahydrofuran-3-ol, Dess-Martin periodinane (DMP), dichloromethane (DCM).

  • Procedure:

    • Dissolve tetrahydrofuran-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMP (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydrofuran-3-one.

    • Purify by vacuum distillation or column chromatography.

Step 2: Strecker Reaction to form this compound

  • Reaction: One-pot, three-component reaction of tetrahydrofuran-3-one, ammonia, and a cyanide source.[4]

  • Reagents: Tetrahydrofuran-3-one, aqueous ammonia, sodium cyanide, ammonium chloride.

  • Procedure:

    • In a sealed vessel, combine tetrahydrofuran-3-one (1.0 eq), aqueous ammonia (5-10 eq), and ammonium chloride (1.2 eq) in a suitable solvent such as methanol or water.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 20 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Salt Formation

  • Reaction: Conversion of the free base to the hydrochloride salt.

  • Reagents: Crude this compound, hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude aminonitrile in a minimal amount of a suitable solvent.

    • Cool the solution to 0 °C.

    • Add a solution of HCl in the chosen solvent dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to afford this compound hydrochloride.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Salt Formation Tetrahydrofuran-3-ol Tetrahydrofuran-3-ol Tetrahydrofuran-3-one Tetrahydrofuran-3-one Tetrahydrofuran-3-ol->Tetrahydrofuran-3-one DMP, DCM This compound This compound Tetrahydrofuran-3-one->this compound 1. NH3, NH4Cl 2. NaCN This compound HCl This compound HCl This compound->this compound HCl HCl

Caption: Synthetic pathway for this compound HCl.

Comparative Synthetic Accessibility

For a meaningful comparison, it is essential to consider the synthetic accessibility of the corresponding piperidine and morpholine analogues.

  • 3-Aminopiperidine-3-carbonitrile: The synthesis would likely follow a similar Strecker reaction starting from N-protected piperidin-3-one. The protection and subsequent deprotection steps would add to the overall synthetic effort.

  • 4-Aminomorpholine-4-carbonitrile: Synthesis would also likely involve a Strecker reaction on N-protected morpholin-4-one. The synthesis of the starting morpholin-4-one might require additional steps compared to tetrahydrofuran-3-one.

The synthetic route to this compound appears to be at least as efficient, if not more so, than its piperidine and morpholine counterparts, particularly if the starting ketone is readily available.

Comparative Physicochemical Properties

The physicochemical properties of a scaffold are critical determinants of a drug candidate's ADME profile. The table below provides a comparative analysis of the predicted properties of the core scaffolds.

PropertyThis compound3-Aminopiperidine-3-carbonitrile4-Aminomorpholine-4-carbonitrileJustification for Comparison
Molecular Weight ( g/mol ) ~126.15~125.17~127.14Similar molecular weights are important for a fair comparison of other properties.
cLogP LowerHigherLowerThe ether oxygen in tetrahydrofuran and morpholine generally leads to lower lipophilicity compared to the methylene group in piperidine.
Topological Polar Surface Area (TPSA) (Ų) HigherLowerHigherThe presence of the ether oxygen increases the TPSA, potentially improving solubility but decreasing permeability.
Hydrogen Bond Donors 2 (amine)2 (amine)2 (amine)All three scaffolds have a primary amine capable of donating two hydrogen bonds.
Hydrogen Bond Acceptors 3 (ether O, amine N, nitrile N)2 (amine N, nitrile N)3 (ether O, amine N, nitrile N)The tetrahydrofuran and morpholine scaffolds offer an additional hydrogen bond acceptor site.
pKa (of the amine) LowerHigherLowerThe electron-withdrawing effect of the ether oxygen in tetrahydrofuran and morpholine is expected to lower the basicity of the amine compared to the piperidine analogue.

In Vitro ADME Profiling: A Predictive Comparison

Early assessment of ADME properties is crucial to de-risk drug discovery projects.[5][6] Based on the structural differences between the three scaffolds, we can predict their performance in a standard in vitro ADME panel.

G Scaffold Library This compound Piperidine Analogue Morpholine Analogue In Vitro ADME Panel In Vitro ADME Panel Scaffold Library->In Vitro ADME Panel Solubility Aqueous Solubility In Vitro ADME Panel->Solubility Permeability PAMPA / Caco-2 In Vitro ADME Panel->Permeability Metabolic Stability Microsomal Stability In Vitro ADME Panel->Metabolic Stability CYP Inhibition Cytochrome P450 Inhibition In Vitro ADME Panel->CYP Inhibition Data Analysis & Comparison Data Analysis & Comparison Solubility->Data Analysis & Comparison Permeability->Data Analysis & Comparison Metabolic Stability->Data Analysis & Comparison CYP Inhibition->Data Analysis & Comparison Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization

Caption: Workflow for comparative in vitro ADME profiling.

  • Aqueous Solubility: The this compound and morpholine analogues are predicted to have higher aqueous solubility than the piperidine analogue due to the presence of the polar ether oxygen.

  • Permeability: The higher TPSA of the tetrahydrofuran and morpholine scaffolds may lead to lower passive permeability compared to the more lipophilic piperidine scaffold. This is a critical trade-off to consider during lead optimization.

  • Metabolic Stability: The tetrahydrofuran ring, being less lipophilic than the piperidine ring, may be less susceptible to oxidative metabolism by cytochrome P450 enzymes. The site of metabolism on the piperidine ring is often the carbons alpha to the nitrogen, a vulnerability that is altered in the tetrahydrofuran and morpholine scaffolds.

  • CYP Inhibition: The potential for CYP inhibition is highly dependent on the specific substituents attached to the scaffold. However, the lower lipophilicity of the tetrahydrofuran and morpholine cores may translate to a lower propensity for non-specific binding to the lipophilic active sites of CYP enzymes.

Biological Validation: A Case Study in Factor Xa Inhibition

The patent literature suggests that derivatives of 3-aminotetrahydrofuran-3-carboxylic acid have potential as Factor Xa inhibitors.[7] Factor Xa is a well-validated target for the development of anticoagulants.[8][9][10] This provides a relevant therapeutic context for a comparative biological evaluation of our three scaffolds.

Rationale for Scaffold Evaluation in Factor Xa Inhibitors

The active site of Factor Xa contains several key pockets that inhibitors must effectively occupy. The design of novel inhibitors often involves exploring different scaffolds to optimize interactions with these pockets and to fine-tune physicochemical properties. The this compound scaffold offers a unique three-dimensional arrangement of functional groups that could lead to novel binding modes and improved drug-like properties compared to more traditional scaffolds.

Proposed Experimental Workflow for Biological Comparison

A robust comparison of the three scaffolds would involve the synthesis of a small library of analogues for each, followed by a head-to-head evaluation in a panel of biological assays.

G Scaffold Synthesis Synthesize Libraries of: - this compound analogues - Piperidine analogues - Morpholine analogues Primary Assay Factor Xa Enzymatic Assay (IC50 determination) Scaffold Synthesis->Primary Assay Selectivity Assays Counter-screens against related proteases (e.g., Thrombin, Trypsin) Primary Assay->Selectivity Assays Cell-based Assays Anticoagulation assays in human plasma (e.g., prothrombin time, aPTT) Selectivity Assays->Cell-based Assays SAR Analysis Structure-Activity Relationship and Structure-Property Relationship Analysis Cell-based Assays->SAR Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminotetrahydrofuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminotetrahydrofuran-3-carbonitrile. The procedural guidance herein is synthesized from the known hazards of its constituent functional groups—the tetrahydrofuran ring, the amine group, and the nitrile group—to establish a robust and self-validating safety protocol.

Hazard Assessment: A Triad of Risks

This compound does not have extensive, specific safety data available. Therefore, a conservative approach, assuming the hazards of its principal components, is scientifically prudent and essential for safety.

  • Tetrahydrofuran (THF) Moiety: The THF ring is notorious for its ability to form explosive peroxides upon exposure to air and light.[1][2] This is a critical consideration for both storage and disposal. The compound is also expected to be flammable.[3]

  • Aminonitrile Structure: Aminonitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or upon heating.[4][5][6] Metabolic processes can also generate cyanide from aminonitriles, making exposure via inhalation, ingestion, or skin contact particularly dangerous.[4]

  • General Irritant: The amine functional group and the overall structure suggest that the compound is likely to be a skin and eye irritant and may cause respiratory irritation.[7][8]

Table 1: Summary of Potential Hazards and GHS Classifications
Hazard ClassGHS Hazard Statement (Anticipated)Rationale & Source
Flammable LiquidH225/H226: Highly flammable liquid and vapour / Flammable liquid and vapour.Based on the tetrahydrofuran (THF) parent structure.[3]
Acute ToxicityH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.Based on the known toxicity of related nitrile compounds.[9]
Skin IrritationH315: Causes skin irritation.Based on safety data for 3-aminotetrahydrofuran.[7]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage / Causes serious eye irritation.Based on safety data for related amino and furan compounds.[7][8]
Specific Target Organ ToxicityH335: May cause respiratory irritation.Based on safety data for related amino and furan compounds.[1][7]
Peroxide FormationEUH019: May form explosive peroxides.A well-documented hazard for ethers like tetrahydrofuran.[1][2][3]

Immediate Safety & Handling Protocols

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be performed within a certified chemical fume hood.[6]

Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber gloves. Consider double-gloving.To prevent skin contact, a primary route of exposure for toxic nitriles.[6][10]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of the liquid and potential dust.[8]
Lab Coat Flame-resistant laboratory coat.To protect clothing and skin from contamination and in case of fire.
Respiratory Work exclusively in a chemical fume hood.To avoid inhalation of volatile compound or potential hydrogen cyanide gas.[6]

Critical Incompatibility Warning: Keep this compound and its waste streams strictly segregated from acids and strong oxidizing agents.[6][10] Contact with acid can lead to the rapid evolution of deadly hydrogen cyanide (HCN) gas.

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of this compound is through a licensed hazardous waste management service.[10][11] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [10][11]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_storage Interim Storage & Disposal A Don Appropriate PPE (Table 2) B Work Inside a Certified Chemical Fume Hood A->B C Segregate Waste: - Pure/dissolved compound - Contaminated solids (gloves, tips) - Contaminated sharps B->C D Use Designated, Compatible, and Sealable Waste Containers C->D E Label Container: 'Hazardous Waste' 'this compound' 'Flammable Organic Nitrile' 'Potential Peroxide Former' 'NO ACIDS' D->E F Store Sealed Container in a Designated, Ventilated, and Secure Area E->F G Arrange for Pickup by Licensed Hazardous Waste Service F->G

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Collection

  • Unused or Waste Compound: Collect any unused or waste this compound, including solutions, in a dedicated, clearly labeled, and sealable hazardous waste container.[12] The container should be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated Solid Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous.[12] Collect these materials in a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.[10][13]

  • Contaminated Glassware: Reusable glassware should be decontaminated. Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.[6] Subsequent rinses can be collected with other waste solvents. After rinsing, wash the glassware with soap and water.

Step 2: Waste Container Labeling

  • Properly label the hazardous waste container immediately upon adding the first drop of waste.[2]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear description of the contents (e.g., "Waste Organic Nitrile/Amine Compound")

    • The primary hazards: "Flammable," "Toxic," "Potential Peroxide Former"

    • A critical warning: "DO NOT MIX WITH ACIDS" [6]

Step 3: Waste Storage

  • Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, or open flames.[8]

  • Store the waste container in secondary containment to prevent spills.

  • Ensure the storage area is segregated from incompatible materials, especially acids and oxidizing agents.[10]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[11][12]

  • Provide them with the Safety Data Sheets for analogous compounds and a clear description of the waste to ensure it is handled and transported correctly.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: For a small spill (<100 mL) that you are trained and equipped to handle:

    • Ensure you are wearing the full PPE detailed in Table 2.

    • Prevent the spill from spreading by containing it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[8]

    • Decontaminate the spill area with a detergent solution, followed by wiping with a solvent like acetone. All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[14] Provide them with the name of the chemical and the approximate quantity spilled.

References

  • ChemicalBook. (2025). (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOTETRAHYDROFURAN-3-CARBOXYLIC ACID.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from Chemical Emergency Medical Guidelines portal.
  • University of California, Santa Cruz. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from Chemical Emergency Medical Guidelines portal.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs. Retrieved from [Link]

  • LabXchange. (2022). How To: Lab Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemius. (2026). Tetrahydrofuran (THF) :: Internal Plant Instructions.
  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • University of California, Irvine. (n.d.). Standard Operating Procedure: Tetrahydrofuran.
  • ResearchGate. (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.